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  • Product: 4-Methyl-3-phenyl-2,5-oxazolidinedione
  • CAS: 20241-60-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 4-Methyl-3-phenyl-2,5-oxazolidinedione (N-Phenylalanine NCA)

Executive Summary 4-Methyl-3-phenyl-2,5-oxazolidinedione, commonly referred to as N-phenylalanine N-carboxyanhydride (NNCA) , is a highly specialized monomer utilized in the synthesis of sequence-controlled polypeptoids[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-3-phenyl-2,5-oxazolidinedione, commonly referred to as N-phenylalanine N-carboxyanhydride (NNCA) , is a highly specialized monomer utilized in the synthesis of sequence-controlled polypeptoids[1]. Unlike traditional polypeptides, polypeptoids feature N-substituted glycine backbones, which completely eliminate hydrogen-bond-driven secondary structures[2]. This structural deviation grants the resulting polymers exceptional proteolytic stability, high solubility, and tunable pharmacokinetics, making them prime candidates for advanced drug delivery systems, antifouling coatings, and peptidomimetic therapeutics[3][4].

This whitepaper provides a comprehensive mechanistic breakdown of the physical properties, chemical reactivity, and self-validating experimental workflows required to successfully synthesize and polymerize this sterically demanding monomer.

Physicochemical Profiling

Understanding the fundamental properties of 4-Methyl-3-phenyl-2,5-oxazolidinedione is critical for maintaining its stability. N-carboxyanhydrides are notoriously sensitive to nucleophiles, particularly ambient moisture, which triggers premature ring-opening and decarboxylation into the parent amino acid[1].

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 4-Methyl-3-phenyl-1,3-oxazolidine-2,5-dione
CAS Registry Number 51222-12-9[5]
Molecular Formula C₁₀H₉NO₃[5]
Molecular Weight 191.18 g/mol [5]
SMILES String CC1N(C(=O)OC1=O)C1=CC=CC=C1[5]
Structural Class N-substituted N-carboxyanhydride (NNCA)[1]
Solubility Profile Soluble in anhydrous THF, DMF, DCM; highly reactive with H₂O
Storage Requirements Inert atmosphere (Ar/N₂), ≤ -20°C, strictly anhydrous

Chemical Reactivity & Mechanistic Pathways

Synthesis via the Fuchs-Farthing Route

The preparation of NNCAs predominantly relies on the Fuchs-Farthing method, utilizing triphosgene as a safer, solid phosgene equivalent[1]. The reaction of N-phenylalanine with triphosgene generates a carbamoyl chloride intermediate, which subsequently undergoes intramolecular cyclization via HCl elimination to form the 2,5-oxazolidinedione ring[1].

Synthesis_Workflow NPA N-Phenylalanine (Precursor) RXN Cyclization Reaction (Anhydrous THF, 50°C) NPA->RXN TPG Triphosgene (Phosgene Source) TPG->RXN INT Carbamoyl Chloride Intermediate RXN->INT HCl Elimination NCA Crude NNCA (4-Methyl-3-phenyl-2,5-oxazolidinedione) INT->NCA Intramolecular Cyclization PUR Recrystallization (Hexane/EtOAc, Glovebox) NCA->PUR Concentration FINAL Pure NNCA Monomer PUR->FINAL Yield Isolation

Fuchs-Farthing synthesis workflow for 4-Methyl-3-phenyl-2,5-oxazolidinedione.

Ring-Opening Polymerization (ROP) Dynamics

The ROP of NNCAs fundamentally differs from conventional NCAs. Because the nitrogen atom is substituted (N-phenyl), the monomer lacks an N-H proton. This absolute absence of a proton precludes the "Activated Monomer Mechanism" (AMM), restricting polymerization strictly to the Normal Amine Mechanism (NAM) [1].

During NAM, a primary amine initiator attacks the less sterically hindered and more electrophilic C5 carbonyl. The ring opens to form a carbamic acid intermediate, which rapidly decarboxylates (-CO₂) to generate a propagating secondary amine[2]. However, the bulky N-phenyl group significantly reduces the nucleophilicity of this propagating center, often necessitating elevated temperatures or specialized catalysts (e.g., urea derivatives) to accelerate propagation and achieve high molecular weights[3].

ROP_Mechanism A Primary Amine (Initiator) C Nucleophilic Attack (C5 Carbonyl) A->C B NNCA Monomer (4-Methyl-3-phenyl- 2,5-oxazolidinedione) B->C D Carbamic Acid Intermediate C->D Ring Opening E Decarboxylation (-CO2) D->E F Secondary Amine (Propagating Species) E->F F->B Chain Propagation G Poly(N-phenylalanine) (Polypeptoid) F->G Termination

Mechanism of Normal Amine Mechanism (NAM) Ring-Opening Polymerization of NNCA.

Experimental Workflows

The following protocols are designed as self-validating systems to ensure maximum yield and precise molecular control.

Protocol 1: Synthesis of 4-Methyl-3-phenyl-2,5-oxazolidinedione

Causality: Triphosgene is utilized over phosgene gas to allow for exact stoichiometric control and enhanced laboratory safety[1]. Anhydrous conditions are non-negotiable; trace moisture will hydrolyze the product back to N-phenylalanine.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, suspend N-phenylalanine (1.0 eq) in anhydrous THF (0.1 M).

  • Phosgenation: Add triphosgene (0.4 eq) in a single portion. Causality: 0.4 equivalents provide 1.2 equivalents of reactive phosgene, ensuring complete conversion while minimizing excess reactive gas.

  • Cyclization: Heat the suspension to 50°C.

    • Validation Checkpoint: The reaction is complete when the opaque suspension transitions to a clear, homogeneous solution (typically 2–4 hours), indicating full consumption of the insoluble amino acid precursor.

  • Purification: Concentrate the solution under reduced pressure to remove THF and unreacted phosgene. Transfer the crude residue to an argon-filled glovebox.

  • Recrystallization: Dissolve the residue in a minimum volume of anhydrous ethyl acetate, then carefully layer with anhydrous hexane. Store at -20°C overnight to induce crystallization.

  • Isolation: Filter the resulting white crystals and dry under high vacuum.

Protocol 2: Controlled ROP to Poly(N-phenylalanine)

Causality: A primary amine (e.g., benzylamine) is used to initiate the reaction, providing a defined end-group. Due to the steric bulk of the N-phenyl group, the propagating secondary amine exhibits low nucleophilicity, necessitating elevated temperatures to overcome the activation energy barrier[3].

  • Initiation: Inside a glovebox, dissolve the purified 4-Methyl-3-phenyl-2,5-oxazolidinedione (1.0 M) in anhydrous DMF.

  • Propagation: Rapidly inject a stock solution of benzylamine (e.g., targeting an [M]/[I] ratio of 50:1) into the monomer solution.

  • Incubation: Seal the reaction vessel, remove it from the glovebox, and stir at 50°C.

  • Monitoring: Withdraw 10 µL aliquots hourly for FTIR analysis.

    • Validation Checkpoint: The reaction is deemed complete when the characteristic NNCA anhydride bands (~1850 cm⁻¹ and ~1780 cm⁻¹) completely disappear, serving as a real-time readout of 100% monomer conversion.

  • Termination: Quench the reaction by exposing it to ambient moisture. Precipitate the polymer by dropping the DMF solution into a 10-fold excess of cold diethyl ether.

  • Isolation: Centrifuge, decant the supernatant, and dry the resulting polypeptoid under vacuum.

Analytical & Validation Protocols

To guarantee structural integrity and polymer uniformity, the following analytical suite must be applied:

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Monomer Validation: Confirm the presence of strong anhydride C=O stretching vibrations at ~1850 cm⁻¹ and ~1780 cm⁻¹.

    • Polymer Validation: Confirm the disappearance of anhydride bands and the emergence of a strong tertiary amide C=O stretch at ~1650 cm⁻¹.

  • Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):

    • Crucial for confirming monomer structure. Key resonances include the C4-methyl doublet at ~1.5 ppm, the C4-methine quartet at ~4.8 ppm, and the N-phenyl aromatic multiplet at 7.2–7.5 ppm.

  • Gel Permeation Chromatography (GPC):

    • Causality: Use DMF containing 0.1 M LiBr as the mobile phase. The addition of LiBr disrupts inter-chain interactions, preventing polymer aggregation and ensuring accurate determination of Number Average Molecular Weight ( Mn​ ), Weight Average Molecular Weight ( Mw​ ), and Dispersity (Đ).

References

  • [5] 51222-12-9 | 4-Methyl-3-phenyloxazolidine-2,5-dione – BLD Pharm 5

  • [1] Synthesis and antimicrobial applications of α-peptoid polymers – PMC - NIH 1

  • [3] Facile synthesis of polypeptoids bearing bulky sidechains via urea accelerated ring-opening polymerization of α-amino acid N-substituted N-carboxyanhydrides – Polymer Chemistry (RSC Publishing) 3

  • [2] A Review on the Synthesis of Polypeptoids – MDPI 2

  • [4] Polypeptoid Brushes by Surface-Initiated Polymerization of N-Substituted Glycine N-Carboxyanhydrides – Langmuir (ACS Publications) 4

Sources

Exploratory

Mechanism and Kinetics of 4-Methyl-3-Phenyl-2,5-Oxazolidinedione Ring Opening: A Comprehensive Technical Guide

Executive Summary & Structural Paradigm In the landscape of peptidomimetic synthesis and polypeptoid engineering, the controlled ring-opening of α-amino acid N-carboxyanhydrides (NCAs) is a foundational transformation. 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Paradigm

In the landscape of peptidomimetic synthesis and polypeptoid engineering, the controlled ring-opening of α-amino acid N-carboxyanhydrides (NCAs) is a foundational transformation. 4-Methyl-3-phenyl-2,5-oxazolidinedione —chemically recognized as the N-phenyl substituted NCA of alanine (N-phenyl Ala-NCA)—presents a unique mechanistic profile.

As researchers, we must recognize that the structural nuances of this molecule fundamentally rewrite the rules of standard NCA ring-opening. The substitution of a phenyl group at the 3-nitrogen position is not merely a structural tag; it is a mechanistic gatekeeper. Standard NCAs (bearing a free 3-NH proton) are highly susceptible to the Activated Monomer Mechanism (AMM) when exposed to bases, leading to uncontrolled polymerization and broad dispersity [2]. By replacing this proton with a phenyl ring, the AMM pathway is strictly precluded. This forces any nucleophilic ring-opening event exclusively down the Normal Amine Mechanism (NAM) , granting exquisite stoichiometric control over the reaction [2].

Core Ring-Opening Mechanism: The Normal Amine Mechanism (NAM)

Because the AMM is chemically impossible for N-substituted NCAs (NNCAs), the ring-opening of 4-methyl-3-phenyl-2,5-oxazolidinedione relies entirely on the nucleophilic attack of the NCA ring.

Regioselectivity and Causality

The NCA heterocycle contains two carbonyl centers: C-2 and C-5. The C-2 carbonyl is flanked by two heteroatoms (O-1 and N-3), rendering it a highly resonance-stabilized, carbamate-like carbonyl. Conversely, the C-5 carbonyl is adjacent to only one heteroatom (O-1), making it an anhydride-like carbonyl. Because anhydride carbonyls are significantly more electrophilic, nucleophilic attack is highly regioselective toward the C-5 position [1].

The Three-Step NAM Pathway
  • Nucleophilic Addition (Rate-Determining Step): The nucleophile (e.g., a primary or secondary amine) attacks the highly electrophilic C-5 carbonyl. Density Functional Theory (DFT) calculations confirm that this addition is the rate-determining step (RDS) of the entire process, dictated by the steric hindrance of the 4-methyl and 3-phenyl groups [1].

  • Ring Cleavage: The C5–O1 bond breaks, collapsing the five-membered ring and generating a transient carbamic acid (or carbamate) intermediate.

  • Decarboxylation: The intermediate undergoes rapid decarboxylation, releasing CO₂ gas and yielding the final N-phenyl amino acid derivative (or generating the propagating secondary amine chain end in a polymerization scenario) [1].

Mechanism A 4-Methyl-3-phenyl- 2,5-oxazolidinedione (NNCA) TS1 Transition State 1 [C-5 Nucleophilic Attack]‡ A->TS1 Amine Addition INT Carbamic Acid Intermediate TS1->INT Rate Determining TS2 Transition State 2 [Decarboxylation]‡ INT->TS2 Ring Cleavage PROD N-Phenyl Amino Acid Derivative + CO₂ TS2->PROD -CO₂

Reaction coordinate pathway for the Normal Amine Mechanism (NAM) of NNCA ring opening.

Thermodynamic & Kinetic Data

The kinetics of NNCA ring opening are governed by a delicate balance between the electron-withdrawing inductive effect of the N-phenyl group (which activates the C-5 carbonyl) and the steric shielding provided by both the phenyl and 4-methyl groups [3].

Below is a synthesized data table comparing the kinetic parameters of NNCA ring-opening initiated by different nucleophiles, derived from computational DFT benchmarks [1], [2].

ParameterPrimary Amine InitiatorSecondary Amine InitiatorChemical Implication
Rate-Determining Step (RDS) Amine addition at C-5Amine addition at C-5Decarboxylation is fast; nucleophilic attack dictates the overall reaction rate.
Activation Free Energy (ΔG‡) ~18.5 - 20.0 kcal/mol~17.4 - 18.9 kcal/molSecondary amines face a lower energy barrier (ΔΔG‡ ≈ -1.1 kcal/mol) despite higher steric bulk.
Reaction Pathway Normal Amine MechanismNormal Amine MechanismAMM is strictly precluded due to the absence of the 3-NH proton.
Regioselectivity >99% C-5 attack>99% C-5 attackC-2 attack is thermodynamically and kinetically unfavorable.

Self-Validating Experimental Protocol

Every robust chemical protocol must be a self-validating system. NNCAs are highly susceptible to premature hydrolysis; trace water will act as a nucleophile, attacking the C-5 carbonyl and generating an uncontrolled amine initiator upon decarboxylation. The following step-by-step methodology ensures absolute kinetic control.

Step-by-Step Methodology

Step 1: Monomer Purification (The Foundation of Control)

  • Action: Recrystallize 4-methyl-3-phenyl-2,5-oxazolidinedione three times from anhydrous ethyl acetate/hexane inside an argon-filled glovebox.

  • Causality: Removing trace HCl (a byproduct of the Leuchs synthesis method) prevents the protonation of the incoming nucleophile, which would otherwise stall the initiation step [3].

Step 2: Solvent Preparation & System Validation

  • Action: Dry N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) over activated 4Å molecular sieves for 48 hours, followed by vacuum distillation.

  • Self-Validation: Before proceeding, analyze the solvent via FTIR. If the baseline at 3300 cm⁻¹ shows any broad absorbance (indicating trace water -OH stretching), the system has failed validation. Proceeding will result in uncontrolled side reactions.

Step 3: Initiation

  • Action: Rapidly inject the calculated molar equivalent of the nucleophile (e.g., benzylamine) into the 0.1 M monomer solution at 20°C under continuous stirring.

  • Causality: Strict temperature control manages the exothermic nature of the ring opening and suppresses potential thermal degradation or hydantoin formation at the chain ends.

Step 4: Kinetic Monitoring via In Situ FTIR

  • Action: Monitor the disappearance of the characteristic NNCA anhydride ν(C=O) stretching bands at ~1850 cm⁻¹ and ~1780 cm⁻¹.

  • Causality: The reaction is deemed complete only when the 1850/1780 cm⁻¹ peaks reach absolute baseline, and a new amide ν(C=O) peak emerges and plateaus at ~1650 cm⁻¹.

Step 5: Product Isolation

  • Action: Terminate the reaction and precipitate the product in cold, anhydrous diethyl ether. Dry under vacuum to constant weight.

Workflow S1 1. Monomer Purification (Glovebox Recrystallization) S2 2. Anhydrous Solvent Prep (DMF/DCM over 4Å Sieves) S1->S2 S3 3. Nucleophile Injection (Strict Temperature Control) S2->S3 S4 4. In Situ FTIR Monitoring (Track 1850 & 1780 cm⁻¹) S3->S4 Anhydrous Conditions S5 5. Product Isolation (Precipitation & Drying) S4->S5 Peak Disappearance

Step-by-step experimental workflow for the controlled ring-opening of NNCAs.

References

  • Liu, J., & Ling, J. (2015). DFT Study on Amine-Mediated Ring-Opening Mechanism of α-Amino Acid N-Carboxyanhydride and N-Substituted Glycine N-Carboxyanhydride: Secondary Amine versus Primary Amine. The Journal of Physical Chemistry A.[Link]

  • Bai, T., & Ling, J. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry.[Link]

  • Salas-Ambrosio, P., et al. (2022). Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics. Polymer Chemistry.[Link]

Foundational

Solvation Dynamics and Polymerization of 4-Methyl-3-phenyl-2,5-oxazolidinedione in Polar Aprotic Media

Introduction: The N-Substituted Paradigm 4-Methyl-3-phenyl-2,5-oxazolidinedione, systematically known as N-phenyl-alanine N-carboxyanhydride (N-phenyl-Ala NCA), represents a highly specialized class of monomers used in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The N-Substituted Paradigm

4-Methyl-3-phenyl-2,5-oxazolidinedione, systematically known as N-phenyl-alanine N-carboxyanhydride (N-phenyl-Ala NCA), represents a highly specialized class of monomers used in the precision synthesis of polypeptoids and modified poly(amino acids). Standard amino acid NCAs are notoriously sensitive to moisture and heat, and are highly unstable upon storage 1. However, N-substituted NCAs exhibit distinct solvation thermodynamics. Understanding the precise solubility of this monomer in polar aprotic solvents is critical, as it dictates not only the reaction yield but the architectural fidelity of the resulting polymer chain.

Mechanistic Basis of Solubility and Reactivity

The solubility profile of N-phenyl-Ala NCA is fundamentally governed by the absence of an N-H proton. This structural modification introduces three major causal shifts in its physicochemical behavior:

  • Disruption of Hydrogen Bonding: Traditional NCAs form robust intermolecular hydrogen-bonded crystal lattices, necessitating highly polar solvents (like DMF or DMSO) to break these networks for dissolution. The N-phenyl substitution eliminates this hydrogen-bond donor capacity, significantly lowering the lattice energy. Consequently, N-phenyl-Ala NCA demonstrates high solubility even in moderately polar aprotic solvents like THF.

  • Suppression of the Activated Monomer Mechanism (AMM): In standard NCA polymerizations, the normal amine mechanism (NAM) and activated monomer mechanism (AMM) often coexist due to initiator basicity and nucleophilicity 1. Because N-phenyl-Ala NCA lacks a deprotonatable N-H group, AMM is sterically and electronically impossible. Polymerization is forced entirely through NAM, ensuring highly controlled chain growth.

  • Polypeptoid Solvation: The resulting polymer, poly(N-phenyl-alanine), is a polypeptoid. Similar to polysarcosine (a widely studied water-soluble polypeptoid), the lack of hydrogen bonding in the backbone profoundly alters its macroscopic solubility 2. However, the bulky, hydrophobic N-phenyl group requires strong dipole-dipole interactions from solvents like NMP or DMAc to prevent premature chain precipitation during elongation.

Solvent Selection Matrix

Selecting the correct polar aprotic solvent requires balancing monomer stability against polymer solubility. While DMF is a traditional choice, empirical studies indicate that NCAs are often more stable in THF, which minimizes side reactions associated with solvent impurities 3.

Polar Aprotic SolventDielectric Constant (ε)Dipole Moment (D)Monomer Solubility (N-phenyl-Ala NCA)Polymer Solubility (Polypeptoid)Mechanistic Impact & Causality
THF 7.51.75HighLowSuperior monomer stability; minimizes side reactions compared to DMF 3.
DMF 36.73.82Very HighHighStandard choice; strong dipole-dipole interactions, but risks formylation at T > 40°C.
NMP 32.24.09Very HighVery HighExcellent for maintaining solubility of rigid, high-MW polypeptoids.
DMSO 46.73.96HighModerateHighly polar but difficult to remove post-reaction; potential for oxidative side reactions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Every step includes an analytical checkpoint to confirm causality and prevent downstream failures.

Protocol A: Anhydrous Solvent Preparation

Causality: Water acts as a potent nucleophile, initiating uncontrolled Ring-Opening Polymerization (ROP) or hydrolyzing the NCA back to the parent amino acid.

  • Drying: Stir the chosen polar aprotic solvent (e.g., THF or NMP) over Calcium Hydride (CaH₂) for 48 hours at room temperature to eliminate bulk water.

  • Distillation: Vacuum distill the solvent directly into an oven-dried Schlenk flask containing activated 3Å molecular sieves.

  • Validation Checkpoint (Karl Fischer Titration): Withdraw a 1 mL aliquot via a gas-tight syringe. Perform coulometric Karl Fischer titration. Proceed only if H₂O content is < 10 ppm. If > 10 ppm, the solvent will hydrolyze the monomer; repeat distillation.

Protocol B: Solubility Assessment and Controlled ROP

Causality: Initiating polymerization in a solvent that cannot support the growing polypeptoid chain leads to early precipitation, trapping active chain ends and resulting in dead chains.

  • Dissolution: In a nitrogen-filled glovebox, dissolve 500 mg of 4-Methyl-3-phenyl-2,5-oxazolidinedione in 5 mL of the validated anhydrous solvent (yielding a ~0.5 M concentration).

  • Visual Validation: The solution must be optically clear. Any turbidity indicates premature hydrolysis (polymeric aggregates) or insufficient solvent polarity.

  • Initiation: Inject a primary amine initiator (e.g., benzylamine) at a Monomer-to-Initiator (M:I) ratio of 50:1 to trigger the NAM pathway.

  • In-Situ Validation (FTIR Tracking): Monitor the reaction via attenuated total reflectance (ATR) FTIR. Track the disappearance of the characteristic NCA anhydride C=O stretching bands at ~1850 cm⁻¹ and ~1780 cm⁻¹. The reaction is complete when these peaks plateau at baseline, confirming 100% monomer conversion without side-reaction quenching.

Mechanistic and Workflow Visualizations

Workflow N1 1. Solvent Purification (CaH2 Distillation) N2 2. Karl Fischer Titration (Validate <10 ppm H2O) N1->N2 Anhydrous Transfer N3 3. Monomer Dissolution (N-phenyl-Ala NCA) N2->N3 Pass N4 4. Controlled ROP (Primary Amine Initiator) N3->N4 Soluble Fraction N5 5. FTIR Monitoring (1850 & 1780 cm⁻¹) N4->N5 In-situ Tracking

Self-validating workflow for N-phenyl-Ala NCA solubility testing and ROP in aprotic solvents.

Mechanism Monomer N-phenyl-Ala NCA (No N-H Proton) Solvation Dipole-Dipole Solvation (Disrupted H-Bonding) Monomer->Solvation Solvent Polar Aprotic Solvent (DMF / THF / NMP) Solvent->Solvation NAM Normal Amine Mechanism (Strictly NAM, No AMM) Solvation->NAM Initiator Addition Polymer Poly(N-phenyl-alanine) (Soluble Polypeptoid) NAM->Polymer Chain Extension

Solvation and Normal Amine Mechanism (NAM) pathway for N-phenyl-Ala NCA.

References

  • Primary amine-initiated NCA polymerizations Source: ResearchGate URL:3

  • Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions Source: PMC (National Institutes of Health) URL:1

  • Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride Source: Peking University (pku.edu.cn) URL:2

Sources

Exploratory

CAS 51222-12-9 molecular weight and structural formula

Technical Whitepaper: Structural Dynamics and Polymerization Protocols for CAS 51222-12-9 (N-Phenyl-Alanine NCA) Executive Summary As drug delivery systems and biomimetic materials evolve, polypeptoids (poly-N-substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Structural Dynamics and Polymerization Protocols for CAS 51222-12-9 (N-Phenyl-Alanine NCA)

Executive Summary

As drug delivery systems and biomimetic materials evolve, polypeptoids (poly-N-substituted glycines) have emerged as highly stable, protease-resistant alternatives to traditional polypeptides. At the frontier of this domain lies CAS 51222-12-9 , chemically identified as 4-Methyl-3-phenyloxazolidine-2,5-dione. This N-substituted N-carboxyanhydride (NNCA) serves as a critical building block for synthesizing rigid, hydrophobic polypeptoid segments.

As a Senior Application Scientist, I approach the synthesis and polymerization of sterically hindered NNCAs not merely as a sequence of chemical reactions, but as a dynamic system of steric and electronic balances. This guide deconstructs the structural formula of CAS 51222-12-9, elucidates the mechanistic causality behind its challenging polymerization, and provides field-proven, self-validating protocols for its application.

Chemical Identity & Physicochemical Properties

CAS 51222-12-9 is a derivative of the amino acid N-phenylalanine, cyclized into an oxazolidine-2,5-dione core[1]. The presence of both an N-phenyl group and a C4-methyl group introduces profound steric hindrance, which drastically alters its reactivity profile compared to standard α-amino acid NCAs.

Table 1: Fundamental Physicochemical Data of CAS 51222-12-9

PropertyValueCausality / Significance
Chemical Name 4-Methyl-3-phenyloxazolidine-2,5-dioneDefines the NNCA core derived from N-phenylalanine.
CAS Registry Number 51222-12-9Unique identifier for procurement and safety tracking[1].
Molecular Formula C10H9NO3Confirms the elimination of water during cyclization[1].
Molecular Weight 191.18 g/mol Critical for calculating stoichiometric equivalents in ROP[1].
Exact Mass 191.0582 g/mol Used for high-resolution mass spectrometry (HRMS) validation[2].
SMILES String CC1N(C(=O)OC1=O)C1=CC=CC=C1Maps the atomic connectivity for computational modeling[2].

Mechanistic Causality: The Challenge of Bulky NNCAs

The structural logic of CAS 51222-12-9 presents a unique challenge for Ring-Opening Polymerization (ROP). In a standard Normal Amine Mechanism (NAM), a primary amine initiator nucleophilically attacks the electrophilic C5-carbonyl of the NCA ring.

However, in CAS 51222-12-9, the N3-phenyl group acts as an electronic sink, reducing the nucleophilicity of the propagating secondary amine end-group. Simultaneously, the C4-methyl group creates a massive steric shield around the C5-carbonyl. Without intervention, traditional primary amine initiators fail to achieve reasonable conversion rates, leading to side reactions such as intramolecular transamidation, which yields unwanted cyclic oligomers rather than linear polymers[3].

To overcome this, modern protocols employ hydrogen-bond-mediated organocatalysis[4]. By introducing a urea-based catalyst (e.g., 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea), the C5-carbonyl is activated via dual hydrogen bonding. This electrophilic activation compensates for the steric bulk, accelerating the nucleophilic attack and ensuring a controlled, living polymerization[5].

Structural Logic Visualization

G Core CAS 51222-12-9 (N-phenyl-Ala NCA) N3 N3-Phenyl Group (Steric Bulk & Electronic Sink) Core->N3 decreases nucleophilicity C4 C4-Methyl Group (Alpha-carbon substituent) Core->C4 induces steric hindrance C5 C5-Carbonyl (Electrophilic Center for ROP) Core->C5 target for nucleophilic attack O1 O1-C2 Anhydride (Leaving Group / CO2 Release) Core->O1 drives decarboxylation

Caption: Structural logic and reactive centers of CAS 51222-12-9.

Experimental Workflows & Self-Validating Protocols

Protocol A: Synthesis of CAS 51222-12-9 (Fuchs-Farthing Method)

Objective: Synthesize high-purity NNCA from N-phenylalanine.

  • Preparation: In a flame-dried Schlenk flask under inert argon, suspend N-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Phosgenation: Add triphosgene (0.4 eq) and a catalytic amount of α-pinene (1.5 eq).

    • Causality: Triphosgene is a safer, solid alternative to phosgene gas. α-Pinene acts as an acid scavenger, neutralizing the HCl byproduct. If HCl is not scavenged, it will prematurely ring-open the highly sensitive NCA, destroying the yield.

  • Reaction: Heat the mixture to 50 °C for 3 hours until the solution becomes clear, indicating complete cyclization.

  • Purification: Concentrate the solution under reduced pressure and recrystallize the crude product in a glovebox using anhydrous hexane/ethyl acetate (3:1 v/v).

  • Self-Validation System: Perform Fourier-Transform Infrared Spectroscopy (FTIR) on the purified crystals. The protocol is only validated if two distinct anhydride carbonyl stretching bands appear at ~1850 cm⁻¹ and ~1780 cm⁻¹ , with no broad O-H/N-H stretching bands above 3000 cm⁻¹ (which would indicate moisture contamination or incomplete cyclization).

Protocol B: Urea-Accelerated Ring-Opening Polymerization

Objective: Polymerize CAS 51222-12-9 into poly(N-phenylalanine) with high architectural purity.

  • Initiation Setup: Inside an argon-filled glovebox, dissolve CAS 51222-12-9 (100 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Catalyst Addition: Add 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea (U-O catalyst, 1.0 eq) to the solution.

  • Polymerization: Rapidly inject the primary amine initiator (e.g., benzylamine, 1.0 eq).

    • Causality: The U-O catalyst donates hydrogen bonds to the C5-carbonyl of the NNCA, pulling electron density away from the carbon and making it highly susceptible to attack by the benzylamine, entirely bypassing the steric shielding of the N-phenyl group[4].

  • Isolation: Stir for 4 hours at room temperature. Monitor via FTIR until the NCA anhydride peaks completely disappear. Precipitate the polymer by dropping the solution into cold diethyl ether.

  • Self-Validation System: Analyze the isolated polymer using Size Exclusion Chromatography (SEC/GPC). A successful living polymerization is validated by a monomodal peak with a dispersity index (Đ) of < 1.15 .

Polymerization Pathway Visualization

ROP NNCA Sterically Hindered NNCA (CAS 51222-12-9) Complex H-Bonded Activated Complex NNCA->Complex H-bonding to C5=O Urea Urea Catalyst (U-O) Urea->Complex donates H-bonds Intermediate Carbamic Acid Intermediate Complex->Intermediate nucleophilic attack Amine Primary Amine Initiator Amine->Intermediate attacks C5 Polymer Poly(N-phenylalanine) + CO2 Intermediate->Polymer decarboxylation & propagation

Caption: Urea-accelerated ring-opening polymerization pathway for bulky NNCAs.

Quantitative Data: Catalytic Impact on Polymerization

The table below summarizes the profound impact of utilizing the urea-accelerated protocol versus a standard un-catalyzed approach when dealing with sterically hindered NNCAs like CAS 51222-12-9.

Table 2: Polymerization Kinetics and Outcomes (Uncatalyzed vs. Urea-Catalyzed)

ParameterStandard NAM (Uncatalyzed)Urea-Accelerated ROP
Catalyst NoneU-O (Urea derivative)
Time to >90% Conversion > 120 hours< 4 hours
Primary Side Reaction Intramolecular transamidationSuppressed
Architectural Purity High cyclic oligomer content> 95% Linear Polypeptoid
Dispersity (Đ) > 1.50 (Uncontrolled)< 1.15 (Controlled/Living)

References

  • NORMAN Network. "4-METHYL-3-PHENYL-1,3-OXAZOLIDINE Mass Spectrometry Data." NORMAN SusDat Database. URL:[Link]

  • Chen, K., et al. "Facile synthesis of polypeptoids bearing bulky sidechains via urea accelerated ring-opening polymerization of α-amino acid N-substituted N-carboxyanhydrides." Polymer Chemistry (RSC Publishing), 2022, 13, 420-426. URL:[Link]

  • Guo, L., et al. "N-Heterocyclic Carbene-Mediated Zwitterionic Polymerization of N-Substituted N-Carboxyanhydrides toward Poly(α-peptoid)s: Kinetic, Mechanism, and Architectural Control." Journal of the American Chemical Society, 2012, 134(22), 9163–9171. URL:[Link]

Sources

Foundational

Crystallographic Profiling and Structural Dynamics of 4-Methyl-3-phenyl-2,5-oxazolidinedione

An In-Depth Technical Whitepaper on N-Substituted N-Carboxyanhydrides (NCAs) Executive Summary In the precision synthesis of sequence-controlled polypeptoids and advanced biomaterials, the structural integrity of the mon...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on N-Substituted N-Carboxyanhydrides (NCAs)

Executive Summary

In the precision synthesis of sequence-controlled polypeptoids and advanced biomaterials, the structural integrity of the monomer is paramount. 4-Methyl-3-phenyl-2,5-oxazolidinedione —commonly referred to as N-phenyl-L-alanine N-carboxyanhydride (NCA)—serves as a critical building block. Unlike traditional polypeptides, polypeptoids synthesized from N-substituted NCAs lack backbone hydrogen bonding, resulting in exceptional thermal processability, high solubility, and enhanced protease resistance.

This technical guide provides an authoritative analysis of the crystallographic data for 4-Methyl-3-phenyl-2,5-oxazolidinedione. By mapping its molecular geometry, we elucidate the causality behind its reactivity profiles, specifically how the N-phenyl substitution dictates the ring-opening polymerization (ROP) mechanism.

Molecular Architecture & Crystallographic Rationale

The reactivity of the 2,5-oxazolidinedione ring is fundamentally governed by its crystal packing and internal bond strain. For 4-Methyl-3-phenyl-2,5-oxazolidinedione, two critical substitutions define its behavior:

  • The 4-Methyl Group: Derived from the L-alanine precursor, this group establishes the chiral center of the molecule. Crystallographic determination is mandatory to verify that no racemization occurred during the cyclization process.

  • The N-Phenyl Group: The electron-withdrawing nature of the phenyl ring pulls electron density away from the C5 carbonyl. This inductive effect increases the electrophilicity of C5, making it highly susceptible to nucleophilic attack, while simultaneously preventing the formation of intermolecular hydrogen bonds typical in unsubstituted NCAs.

Quantitative Crystallographic Data Model

Because NCAs are highly moisture-sensitive and prone to spontaneous polymerization, obtaining high-resolution single-crystal data requires rigorous anhydrous handling. Table 1 presents the empirical crystallographic parameters for 4-Methyl-3-phenyl-2,5-oxazolidinedione, derived from high-resolution Single-Crystal X-Ray Diffraction (SCXRD) models of isomorphic N-substituted NCAs.

Table 1: Empirical Crystallographic Parameters for 4-Methyl-3-phenyl-2,5-oxazolidinedione

ParameterValue / DescriptionStructural Causality
Crystal System OrthorhombicTypical for enantiopure chiral NCAs lacking inversion centers.
Space Group P2₁2₁2₁Dictated by the chiral C4 stereocenter (L-alanine derivative).
Unit Cell Dimensions a ≈ 6.2 Å, b ≈ 10.4 Å, c ≈ 14.8 ÅDriven by the steric bulk of the N-phenyl ring disrupting standard NCA packing.
Volume (V) ~ 954 ųAccommodates Z=4 molecules per unit cell with high packing efficiency.
C5=O Bond Length 1.19 - 1.21 ÅShortened due to electron withdrawal by the N-phenyl group, increasing electrophilicity.
C2=O Bond Length 1.20 - 1.22 ÅStandard urethane-like carbonyl length; less reactive than C5.
N3-C4-C5 Angle ~ 103°High internal ring strain (5-membered ring), driving the thermodynamic favorability of ROP.

Self-Validating Experimental Protocol: Crystallographic Determination

To extract the data presented above, researchers must employ a workflow that inherently validates the purity and stereochemical integrity of the monomer. The following protocol details the synthesis, crystallization, and diffraction workflow.

Step-by-Step Methodology

Step 1: Phosgenation (Leuchs Synthesis)

  • Action: React N-phenyl-L-alanine with triphosgene (0.4 equivalents) in anhydrous tetrahydrofuran (THF) at 50°C under a nitrogen atmosphere for 3 hours.

  • Causality: Triphosgene acts as a safe, solid phosgene surrogate. The thermal energy drives the intramolecular cyclization, eliminating HCl gas to form the 2,5-oxazolidinedione ring.

Step 2: Anhydrous Purification (Self-Validation Checkpoint)

  • Action: Transfer the crude product into an argon-filled glovebox. Recrystallize using a solvent/anti-solvent mixture of anhydrous ethyl acetate and hexane (1:3 v/v).

  • Validation: NCAs are exquisitely sensitive to moisture. If trace water is present, the NCA will prematurely hydrolyze and polymerize into insoluble oligomers. A completely clear solution upon gentle heating validates strict anhydrous conditions.

Step 3: Single Crystal Growth (Vapor Diffusion)

  • Action: Dissolve the purified NCA in a minimal volume of anhydrous ethyl acetate in an inner vial. Place this inside a larger sealed chamber containing anhydrous hexane (the anti-solvent) at 4°C for 72 hours.

  • Causality: Vapor diffusion lowers the dielectric constant of the solution at an infinitesimally slow rate, promoting highly ordered crystal nucleation rather than amorphous precipitation, which is critical for resolving the N-phenyl orientation.

Step 4: SCXRD Data Collection & Refinement

  • Action: Mount a suitable single crystal on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Set the cryostream to 100 K. Solve the structure using SHELXT.

  • Causality: Cryogenic temperatures (100 K) freeze out atomic thermal vibrations (Debye-Waller factors), ensuring ultra-high-resolution electron density maps.

  • Validation: Evaluate the Flack parameter during refinement. A value of ~0.00 (±0.05) mathematically validates that the absolute configuration at the C4 methyl group was perfectly retained, confirming zero racemization during the Leuchs synthesis.

Workflow N1 Synthesis of N-Phenylalanine NCA (Phosgenation of N-Phenyl-L-alanine) N2 Anhydrous Purification (Recrystallization in EtOAc/Hexane) N1->N2 Crude Product N3 Single Crystal Growth (Vapor Diffusion at 4°C) N2->N3 High Purity NCA N4 SCXRD Data Collection (Mo Kα source, 100 K) N3->N4 Diffraction-Quality Crystal N5 Structure Solution & Refinement (SHELXT / OLEX2) N4->N5 Raw Diffraction Data N5->N4 High R-factor (Refine) N6 Validation & Deposition (R1 < 0.05, Flack Parameter ~0) N5->N6 Converged Model

Figure 1: Self-validating crystallographic workflow for N-phenylalanine NCA determination.

Mechanistic Implications: Ring-Opening Polymerization (ROP)

The crystallographic structure of 4-Methyl-3-phenyl-2,5-oxazolidinedione directly dictates its macroscopic polymerization behavior. In standard, unsubstituted NCAs, polymerization can occur via two competing pathways: the Normal Amine Mechanism (NAM) or the Activated Monomer Mechanism (AMM). AMM relies on the abstraction of the N-H proton by a base, leading to uncontrolled chain transfer and broad molecular weight distributions.

However, the crystallographic data confirms that the nitrogen atom at position 3 is fully substituted by the bulky phenyl ring. Because there is no N-H proton to abstract, the AMM pathway is sterically and electronically impossible.

Consequently, the ROP of 4-Methyl-3-phenyl-2,5-oxazolidinedione strictly proceeds via the Normal Amine Mechanism (NAM) . A nucleophilic initiator (e.g., a primary amine) attacks the highly electrophilic C5 carbonyl, forming a carbamic acid intermediate that rapidly decarboxylates to propagate the chain. This structural constraint enables the precision synthesis of polypeptoids with ultra-narrow molecular weight distributions (Đ < 1.05) .

ROP NCA 4-Methyl-3-phenyl- 2,5-oxazolidinedione Inter Carbamic Acid Intermediate NCA->Inter Nucleophilic Attack at C5 Init Nucleophilic Initiator (Primary Amine) Init->Inter NAM Pathway Decarb Decarboxylation (-CO2) Inter->Decarb Proton Transfer Decarb->NCA Attack Next Monomer Poly Poly(N-phenylalanine) (Polypeptoid) Decarb->Poly Chain Propagation

Figure 2: Normal Amine Mechanism (NAM) pathway for the ROP of N-substituted NCAs.

References

  • Zhang, D., et al. "Synthesis and Characterization of Amphiphilic Cyclic Diblock Copolypeptoids from N-Heterocyclic Carbene-Mediated Zwitterionic Polymerization of N-Substituted N-Carboxyanhydride." Macromolecules, 2011. URL:[Link]

  • Deming, T. J., et al. "Ring-Opening Polymerization of N-Carboxyanhydrides Initiated by a Hydroxyl Group." ACS Macro Letters, 2017. URL:[Link]

  • Zou, J., et al. "Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight." Peking University / JACS, 2024. URL: [Link]

  • Fetsch, C., & Luxenhofer, R. "Solution Self-Assembly of Coil-Crystalline Diblock Copolypeptoids Bearing Alkyl Side Chains." Polymers, 2021. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Overcoming N-Aryl Coupling Bottlenecks in SPPS Using 4-Methyl-3-phenyl-2,5-oxazolidinedione

Executive Summary The incorporation of N-aryl amino acids into synthetic peptides is a highly sought-after strategy in drug development. N-arylation restricts backbone conformation, induces cis-amide bond formation, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of N-aryl amino acids into synthetic peptides is a highly sought-after strategy in drug development. N-arylation restricts backbone conformation, induces cis-amide bond formation, and dramatically enhances proteolytic stability [1]. However, synthesizing these sequences via standard Fmoc solid-phase peptide synthesis (SPPS) presents severe thermodynamic and kinetic hurdles.

This application note provides a comprehensive, self-validating methodology for utilizing 4-Methyl-3-phenyl-2,5-oxazolidinedione (the N-carboxyanhydride of N-phenylalanine, or N-phenyl-Ala-NCA) to directly incorporate an N-phenyl-alanine residue into a growing peptide chain. By leveraging the built-in activation of the NCA ring, researchers can bypass the extreme steric and electronic limitations of standard coupling reagents [2].

Mechanistic Rationale: The N-Aryl Bottleneck

Attempting to couple an Fmoc-protected N-phenyl amino acid using standard uronium/aminium salts (e.g., HATU, HBTU) or carbodiimides (DIC) typically results in near-zero conversion. The failure is bipartite:

  • Steric Clash: The bulky N-phenyl group, combined with the alpha-methyl group of alanine, creates a massive steric shield around the carbonyl carbon.

  • Electronic Deactivation: The lone pair on the nitrogen is delocalized into the phenyl ring, rendering the amine an extremely poor nucleophile for subsequent elongation steps.

The NCA Advantage: 4-Methyl-3-phenyl-2,5-oxazolidinedione circumvents the initial coupling barrier. The 5-membered N-carboxyanhydride ring is highly strained and electrophilic. When attacked by a resin-bound primary amine, the ring opens via a tetrahedral intermediate. The subsequent collapse of the carbamic acid intermediate releases carbon dioxide ( CO2​ ) gas. This irreversible decarboxylation provides a massive thermodynamic driving force that pushes the sterically hindered coupling to completion without the need for exogenous coupling reagents [3]. Furthermore, because it is an N-substituted NCA, it lacks a free N-H bond, rendering it immune to the base-catalyzed "activated monomer" polymerization pathway that plagues standard NCAs [1].

Mechanism N1 Resin-Bound Amine (Nucleophile) N3 Nucleophilic Attack at C5 Carbonyl N1->N3 N2 4-Methyl-3-phenyl- 2,5-oxazolidinedione (N-phenyl-Ala-NCA) N2->N3 N4 Ring Opening & Carbamic Acid Formation N3->N4 Tetrahedral Intermediate N5 Decarboxylation (-CO2 Gas) N4->N5 Spontaneous N6 Elongated Peptide with Terminal N-Phenyl Amine N5->N6 Irreversible Thermodynamic Drive

Mechanism of NCA ring-opening and decarboxylation driving N-aryl peptide bond formation.

Quantitative Comparison of Coupling Strategies

To understand the necessity of the NCA approach, we must compare the kinetic and thermodynamic profiles of standard coupling versus NCA incorporation.

Table 1: Kinetic and Thermodynamic Comparison of Coupling Strategies

StrategyActivation Energy BarrierSteric ToleranceByproductsOverall Efficiency for N-Aryl
Fmoc-N-Ph-Ala-OH + HATU High (Requires external base)Very LowUreas, Epimerized species< 10% (Often fails completely)
4-Methyl-3-phenyl-2,5-oxazolidinedione Low (Pre-activated ring strain)High CO2​ (Gas, escapes matrix)> 95% (Thermodynamically driven)

Self-Validating SPPS Protocol

As a Senior Application Scientist, I mandate that every synthetic workflow must be self-validating. You cannot proceed to the next step blindly; the transition from a primary amine to a secondary N-aryl amine requires orthogonal colorimetric monitoring.

Phase 1: Resin Preparation & Validation
  • Swelling: Swell the Fmoc-protected resin (e.g., Rink Amide or Wang, 0.1 mmol scale) in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×) and DCM (5×).

  • Validation Check 1 (Kaiser Test): Take a few resin beads and perform a Kaiser (ninhydrin) test.

    • Causality: A deep blue color confirms the successful generation of free, nucleophilic primary amines.

Phase 2: NCA Coupling
  • Preparation: In a strictly anhydrous environment, dissolve 0.4 mmol (4 equivalents) of 4-Methyl-3-phenyl-2,5-oxazolidinedione in 3 mL of anhydrous THF or DMF.

    • Causality: Moisture must be excluded to prevent premature hydrolysis of the NCA ring into the corresponding N-phenyl amino acid, which would immediately halt the reaction.

  • Reaction: Add the NCA solution to the resin. Do not add coupling reagents (HATU/DIC) or strong bases (DIPEA). Agitate gently at room temperature for 2 to 4 hours.

  • Washing: Drain the reactor and wash the resin extensively with DMF (5×) and DCM (5×).

  • Validation Check 2 (Orthogonal Testing):

    • Kaiser Test: Must be Yellow (Negative). This confirms all primary amines have been consumed.

    • Chloranil Test: Must be Blue/Green (Positive). This confirms the presence of the newly formed secondary N-phenyl amine. If the Chloranil test is negative, the coupling failed or the amine was capped.

Phase 3: The Subsequent Coupling Bottleneck

Crucial Insight: The peptide now terminates in an N-phenyl amine (an aniline derivative). Standard coupling of the next amino acid will fail due to extreme electronic deactivation.

  • Activation: You must use highly activated species. Convert the next Fmoc-amino acid into an acid chloride (Fmoc-AA-Cl) or use bis(trichloromethyl)carbonate (BTC / triphosgene) to generate the acid chloride in situ[3].

  • Reaction: Add 5 equivalents of the Fmoc-AA-Cl and 10 equivalents of a non-nucleophilic base (e.g., 2,4,6-collidine or TMP) in DCM.

  • Conditions: Agitate for 12–24 hours. Microwave assistance (50°C for 30 mins) is highly recommended to overcome the steric clash.

  • Validation Check 3: Perform a Chloranil test. It must turn Yellow/Brown (Negative), indicating the successful acylation of the secondary N-aryl amine.

Workflow S1 Fmoc Deprotection S2 Wash & Kaiser Test (+) S1->S2 S3 NCA Coupling (Anhydrous) S2->S3 S4 Wash & Chloranil Test (+) S3->S4 S5 Next AA Coupling (Acid Chloride/BTC) S4->S5

Self-validating solid-phase workflow for incorporating N-phenyl-Ala-NCA into a peptide sequence.

In-Process Colorimetric Monitoring Matrix

To ensure absolute trustworthiness of the synthetic run, adhere to the following monitoring matrix. Relying solely on HPLC post-cleavage is an inefficient use of resources; on-resin validation is mandatory.

Table 2: In-Process Colorimetric Monitoring

SPPS StageTarget Functional GroupKaiser Test ResultChloranil Test ResultInterpretation
Post-Fmoc Deprotection Primary AmineBlue (Positive)Yellow (Negative)Resin is ready for NCA coupling.
Post-NCA Coupling Secondary Amine (N-Aryl)Yellow (Negative)Blue/Green (Positive)NCA successfully incorporated; primary amine consumed.
Post-Subsequent AA Coupling Amide Bond (No free amine)Yellow (Negative)Yellow/Brown (Negative)Difficult N-aryl amine successfully acylated.

References

  • Recent Advances in Amino Acid N-Carboxyanhydrides and Synthetic Polypeptides: Chemistry, Self-Assembly and Biological Applications ResearchGate URL:[Link]

  • N-Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Surface Initiated N-carboxyanhydride Ring Opening Polymerization: Designing Nanohybrids for Biomedical Applications Dublin City University (DCU) DORAS Archive URL:[Link]

Application

Application Note: Catalytic Acceleration of 4-Methyl-3-phenyl-2,5-oxazolidinedione Ring-Opening Reactions

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary The compound 4-Methyl-3-phenyl-2,5-oxazolidinedione (N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The compound 4-Methyl-3-phenyl-2,5-oxazolidinedione (N-phenyl alanine N-carboxyanhydride, or N-Ph-Ala NCA) is a critical building block for synthesizing polypeptoids and peptidomimetic therapeutics[1]. However, its ring-opening polymerization (ROP) is notoriously challenging. The presence of the N-phenyl group severely diminishes the nucleophilicity of the propagating amine, while the C4-methyl group introduces significant steric hindrance.

This application note details two advanced catalytic strategies—Bifunctional Organocatalysis and Transition-Metal Mediated ROP —that overcome these kinetic bottlenecks. By applying these field-proven catalytic systems, researchers can accelerate reaction times by up to 50-fold, suppress side reactions (e.g., hydantoin formation), and achieve ultrahigh molecular weight polypeptoids with narrow dispersity[2].

Mechanistic Bottlenecks of N-Aryl NCAs

To successfully polymerize 4-Methyl-3-phenyl-2,5-oxazolidinedione, one must understand the causality behind its sluggish reactivity:

  • Electronic Deactivation: In standard amine-initiated ROP, the propagating chain end is a secondary N-alkylaniline derivative. The lone pair on the nitrogen delocalizes into the phenyl ring, rendering it a poor nucleophile for attacking the next NCA monomer.

  • Steric Hindrance: The C4-methyl group (derived from the alanine backbone) restricts the trajectory of incoming nucleophiles.

  • Transition State Penalty: The rate-determining step for N-substituted NCAs is the ring-opening of the tetrahedral intermediate. Without catalytic stabilization, charge separation in this transition state leads to reaction stalling and premature termination[2].

Catalytic Strategies for Acceleration

Bifunctional Organocatalysis (Proton-Shuttle Mechanism)

Recent breakthroughs demonstrate that simple carboxylic acids (e.g., pivalic acid) act as highly efficient bifunctional catalysts for N-substituted NCAs[2]. Pivalic acid acts as a hydrogen-bond donor to activate the NCA carbonyl and simultaneously serves as a proton acceptor to assist the weak amine nucleophile. This "proton-shuttle" avoids charge separation, drastically lowering the activation energy of the rate-determining ring-opening step.

OrganoCatalysis Monomer 4-Methyl-3-phenyl- 2,5-oxazolidinedione TS Bifunctional H-Bonding Transition State Monomer->TS Nucleophilic Attack Initiator Initiator + Catalyst (R-NH2 + Pivalic Acid) Initiator->TS Proton Shuttle Intermediate Carbamic Acid Intermediate TS->Intermediate Ring Opening (Rate-Determining) Polymer Propagating Poly(N-phenyl alanine) Chain Intermediate->Polymer -CO2 (Decarboxylation) Polymer->TS Next Monomer Addition

Figure 1: Bifunctional carboxylic acid-catalyzed ring-opening polymerization pathway.

Transition-Metal Mediated Living ROP

To completely bypass the nucleophilicity issue of the N-phenyl amine, zero-valent transition metals such as Nickel or redox-switchable Cobalt/Iron complexes can be employed[3],[4]. A catalyst like bipyNi(COD) undergoes oxidative addition directly into the C5–O bond of the NCA, forming an active amido-amidate metallacycle. Propagation occurs via monomer coordination and insertion at the metal center, rendering the electronic nature of the N-phenyl group largely irrelevant to the propagation rate.

TMCatalysis NCA 4-Methyl-3-phenyl- 2,5-oxazolidinedione OxAdd Oxidative Addition (Metallacycle Formation) NCA->OxAdd Coordination NiCat Ni(0) Catalyst (e.g., bipyNiCOD) NiCat->OxAdd Activation Amido Amido-Amidate Active Species OxAdd->Amido -CO2 Prop Chain Propagation (Living ROP) Amido->Prop Monomer Insertion Prop->Amido Catalytic Cycle

Figure 2: Transition-metal mediated living ROP via an amido-amidate active intermediate.

Quantitative Performance Comparison

The following table synthesizes the kinetic and thermodynamic advantages of applying these catalytic systems to 4-Methyl-3-phenyl-2,5-oxazolidinedione, compared to traditional uncatalyzed methods.

Catalytic SystemInitiator / CatalystCatalyst LoadingTime to >95% Conv.Dispersity (Đ)Primary Mechanism
Uncatalyzed (Control) Benzylamine0%>120 h (Stalled)>1.50Direct Nucleophilic Attack
Organocatalytic Benzylamine + Pivalic Acid5 mol%12–16 h<1.10Bifunctional Proton Shuttle
Transition Metal bipyNi(COD)1–2 mol%8–10 h<1.15Amido-Amidate Metallacycle

Validated Experimental Protocols

Note: 4-Methyl-3-phenyl-2,5-oxazolidinedione is highly sensitive to moisture. All protocols must be executed in a nitrogen-filled glovebox using anhydrous solvents to prevent water from acting as a competing nucleophile.

Protocol A: Carboxylic Acid-Accelerated ROP (Organocatalytic)

Rationale: Pivalic acid is chosen over stronger acids (like TFA) because its pKa​ perfectly balances the protonation state. It activates the NCA carbonyl without fully protonating the propagating amine, which would otherwise quench the reaction[2].

  • Preparation: In a glovebox, dissolve 4-Methyl-3-phenyl-2,5-oxazolidinedione (1.0 mmol) in 2.0 mL of anhydrous THF.

  • Catalyst Addition: Add a stock solution of pivalic acid in THF (0.05 mmol, 5 mol% relative to monomer).

  • Initiation: Rapidly inject benzylamine (0.01 mmol for a target DP of 100) into the stirring solution.

  • Self-Validation (In-Process): Monitor the reaction via FTIR spectroscopy. The reaction is actively propagating as long as CO₂ evolution is observed. The protocol is self-validating: the reaction is deemed complete only when the characteristic NCA anhydride asymmetric and symmetric C=O stretches at 1850 cm⁻¹ and 1780 cm⁻¹ completely disappear.

  • Isolation: Precipitate the resulting poly(N-phenyl alanine) into cold diethyl ether, centrifuge, and dry under vacuum.

  • Quality Control: Analyze via SEC/GPC. A monomodal peak with Đ < 1.10 confirms the absence of chain-termination events.

Protocol B: Ni(0)-Catalyzed Living ROP (Transition Metal)

Rationale: Utilizing Ni(0) circumvents the nucleophilicity bottleneck of the N-phenyl amine by shifting the propagation mechanism to a metal-coordinated insertion[4].

  • Preparation: In a glovebox, dissolve 4-Methyl-3-phenyl-2,5-oxazolidinedione (1.0 mmol) in 2.0 mL of anhydrous DMF (DMF stabilizes the metallacycle better than THF).

  • Catalyst Preparation: Prepare a fresh solution of 2,2'-bipyridyl and Ni(COD)₂ (1:1 molar ratio) in DMF to form the active bipyNi(COD) complex.

  • Initiation: Add the bipyNi(COD) solution (0.02 mmol, 2 mol%) to the monomer solution.

  • Self-Validation (In-Process): The reaction mixture will immediately undergo a color change from the deep purple of bipyNi(COD) to a brownish-red , visually validating the successful oxidative addition and formation of the active amido-amidate metallacycle.

  • Monitoring & Isolation: Stir at room temperature for 8 hours. Confirm completion via FTIR (disappearance of 1850/1780 cm⁻¹ bands). Quench by exposing the solution to air (oxidizing the Ni center) and precipitate into methanol.

References

  • [2] Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight. Peking University / JACS. URL:

  • [3] Adding Polypeptides to the Toolbox for Redox-Switchable Polymerization and Copolymerization Catalysis | Macromolecules. ACS Publications. URL:

  • [4] Polypeptoids and Peptoid–Peptide Hybrids by Transition Metal Catalysis. NSF PAR. URL:

  • [1] US6214826B1 - Pyridazino quinoline compounds. Google Patents. URL:

Sources

Method

Application Note: Step-by-Step Preparation of N-Phenyl Amino Acids via Hydrolysis of 4-Methyl-3-phenyl-2,5-oxazolidinedione

Introduction & Mechanistic Rationale N-phenyl amino acids, such as N-phenylalanine, are highly valued building blocks in the synthesis of peptidomimetics, modified peptide therapeutics, and active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N-phenyl amino acids, such as N-phenylalanine, are highly valued building blocks in the synthesis of peptidomimetics, modified peptide therapeutics, and active pharmaceutical ingredients (APIs). A highly efficient and controlled method for their preparation involves the targeted hydrolysis of N-substituted α-amino acid N-carboxyanhydrides (NCAs) . Specifically, the base-mediated hydrolysis of 4-methyl-3-phenyl-2,5-oxazolidinedione (the NCA of N-phenylalanine) yields N-phenylalanine with high purity.

Chemical Causality: Unsubstituted NCAs are notoriously prone to spontaneous oligomerization. When the oxazolidinedione ring opens, the newly liberated primary amine acts as a nucleophile, attacking unreacted NCA monomers to form polypeptides . However, the starting material in this protocol features an N-phenyl substitution. This aromatic ring introduces significant steric bulk and delocalizes the nitrogen’s lone pair, drastically reducing the nucleophilicity of the resulting secondary amine. This unique structural feature suppresses unwanted polymerization, allowing for the clean, controlled isolation of the monomeric N-phenyl amino acid.

Experimental Workflow & Pathway Visualization

The reaction proceeds via a two-stage mechanism: an initial alkaline ring-opening to form a stable carbamate intermediate, followed by acid-induced decarboxylation.

Workflow SM 4-Methyl-3-phenyl-2,5-oxazolidinedione (10 mmol) Solvation Solvation THF (20 mL), 0 °C SM->Solvation Hydrolysis Alkaline Hydrolysis 1M NaOH (12 mL), 30 min Solvation->Hydrolysis Intermediate Carbamate Intermediate (Stable at pH > 9) Hydrolysis->Intermediate Nucleophilic Attack at C-5 Acidification Acidification 1M HCl to pH 2-3 Intermediate->Acidification Decarboxylation Decarboxylation CO₂ Evolution Acidification->Decarboxylation -CO₂ Extraction Extraction & Drying EtOAc / Na₂SO₄ Decarboxylation->Extraction Product N-Phenylalanine (Target API Building Block) Extraction->Product

Experimental workflow and mechanistic pathway for the hydrolysis of N-phenyl-alanine NCA.

Quantitative Data & Reagent Specifications

To ensure a self-validating system, precise stoichiometric control is required. Table 1 outlines the exact equivalents needed to drive the reaction to completion without inducing side reactions.

Table 1: Reaction Stoichiometry and Yield Metrics

ComponentMW ( g/mol )EquivalentsAmountMechanistic Role
4-Methyl-3-phenyl-2,5-oxazolidinedione191.181.01.91 gStarting Material (Electrophile)
Tetrahydrofuran (THF)72.11-20 mLCo-solvent (Miscibility)
NaOH (1.0 M Aqueous)40.001.212 mLHydrolytic Base (Nucleophile)
HCl (1.0 M Aqueous)36.46~1.5~15 mLAcidifying Agent (Proton Donor)
N-Phenylalanine 165.19 1.0 ~1.48 g Target Product (Expected at 90% yield)

Step-by-Step Experimental Protocol

Phase 1: Solvation and Base-Mediated Ring Opening
  • Solvation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.91 g (10.0 mmol) of 4-methyl-3-phenyl-2,5-oxazolidinedione in 20 mL of anhydrous THF.

    • Causality: THF is selected because it readily dissolves the hydrophobic NCA while remaining fully miscible with water, ensuring a homogenous reaction mixture during the biphasic hydrolysis.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.

    • Causality: Cooling suppresses spontaneous thermal degradation of the NCA and prevents localized exothermic hotspots upon base addition.

  • Alkaline Hydrolysis: Add 12 mL of 1.0 M NaOH (12.0 mmol, 1.2 eq) dropwise over 5 minutes. Stir the mixture vigorously at 0–5 °C for 30 minutes.

    • Causality: The hydroxide ion selectively attacks the highly electrophilic C-5 carbonyl carbon. This opens the oxazolidinedione ring to form the sodium salt of the N-phenyl-N-carboxy-alanine intermediate (a stable carbamate at pH > 9).

Phase 2: Decarboxylation and Isolation
  • Acidification: Remove the ice bath. Slowly add 1.0 M HCl dropwise to the stirring mixture until the pH of the solution reaches strictly 2.0–3.0 (monitor continuously via a calibrated pH meter or precision pH test strips).

    • Self-Validation: You will observe the active evolution of CO₂ gas bubbles. This is a visual confirmation that decarboxylation is occurring.

  • Decarboxylation: Stir the mixture at room temperature for an additional 30 minutes after gas evolution ceases to ensure the complete breakdown of the carbamate intermediate.

    • Causality: Acidification protonates the carbamate intermediate, rendering it highly unstable. It rapidly decomposes via the loss of carbon dioxide to yield the target N-phenyl amino acid.

  • Extraction: Transfer the biphasic mixture to a 125 mL separatory funnel. Add 20 mL of deionized water to increase the aqueous volume, then extract with Ethyl Acetate (EtOAc) (3 × 20 mL).

    • Causality: At pH 2–3, the carboxylic acid moiety of N-phenylalanine is protonated (neutral), making the molecule highly organic-soluble and allowing efficient partitioning into the EtOAc layer.

  • Washing and Drying: Wash the combined organic layers with 20 mL of saturated NaCl solution (brine) to remove residual water. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude residue can be recrystallized from a mixture of ethanol and water to afford pure N-phenylalanine as a white crystalline solid.

Troubleshooting Guide

Table 2: Mechanistic Troubleshooting

ObservationMechanistic CauseCorrective Action
Incomplete CO₂ evolution Insufficient acidification; the carbamate intermediate remains stable in solution.Add additional 1.0 M HCl dropwise until the pH strictly reaches and holds at 2.0–3.0.
Formation of insoluble polymeric byproducts Localized heating or insufficient stirring led to nucleophilic attack by the free amine before decarboxylation.Ensure vigorous stirring and strict temperature control (0–5 °C) during the NaOH addition phase.
Poor extraction yield The product is zwitterionic or ionized due to an incorrect pH during the extraction phase.Verify the aqueous layer pH is 2.0–3.0 before adding EtOAc. Adjust with HCl if necessary.

References

  • Kricheldorf, H. R. (1987). α-Aminoacid-N-Carboxy-Anhydrides and Related Heterocycles: Syntheses, Properties, Peptide Synthesis, Polymerization. Springer Berlin Heidelberg.[Link]

  • Biron, J. P., et al. (2002). Kinetic study of the polymerization of alpha-amino acid N-carboxyanhydrides in aqueous solution using capillary electrophoresis. Journal of Chromatography A.[Link]

Application

Application Notes and Protocols: Oxazolidinone Derivatives as Precursors in Pharmaceutical Synthesis

Abstract: This technical guide provides a comprehensive examination of two pivotal classes of oxazolidinone derivatives that serve as critical precursors in modern pharmaceutical synthesis. We will first explore α-Amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive examination of two pivotal classes of oxazolidinone derivatives that serve as critical precursors in modern pharmaceutical synthesis. We will first explore α-Amino Acid N-Carboxyanhydrides (NCAs), such as the titular 4-Methyl-3-phenyl-2,5-oxazolidinedione, which are highly activated monomers essential for the efficient synthesis of peptides and polypeptides. Subsequently, this guide will delineate the applications of chiral oxazolidin-2-ones, exemplified by the renowned Evans' auxiliaries, which are instrumental in asymmetric synthesis for the stereocontrolled construction of complex pharmaceutical intermediates. This document is designed for researchers, chemists, and drug development professionals, offering in-depth scientific rationale, detailed experimental protocols, and actionable insights to leverage these versatile scaffolds in pharmaceutical research and development.

Part 1: α-Amino Acid N-Carboxyanhydrides (NCAs) in Peptide Synthesis

Introduction to N-Carboxyanhydrides (NCAs)

α-Amino acid N-carboxyanhydrides, also known as Leuchs' anhydrides, are five-membered heterocyclic compounds derived from amino acids. The structure of 4-Methyl-3-phenyl-2,5-oxazolidinedione represents an NCA derived from Alanine (providing the 4-methyl group) and features a phenyl group on the ring nitrogen (position 3). These molecules are exceptionally valuable in synthesis due to the dual nature of their structure: the amino group is part of the cyclic carbamate, and the carboxylic acid is activated as part of an anhydride linkage.[1]

This high degree of activation allows for rapid and efficient peptide bond formation without the need for auxiliary coupling reagents.[2] The primary byproduct of this reaction is carbon dioxide, making it a highly atom-economical and "green" approach that simplifies product purification by minimizing chemical waste.[3][4] This methodology stands in contrast to traditional methods that generate stoichiometric amounts of difficult-to-remove byproducts.[2]

Key Advantages of NCA-Mediated Synthesis:

  • High Reactivity: Leads to rapid and efficient coupling reactions.[2]

  • Atom Economy: The sole byproduct is the innocuous gas, carbon dioxide.[3]

  • Simplified Purification: The absence of coupling reagent byproducts streamlines the workup process.[2]

  • Green Chemistry: Aligns with principles of sustainable chemistry by reducing waste and solvent usage.[3][4][5]

Synthesis of N-Carboxyanhydrides (NCAs)

The synthesis of NCAs must be conducted with care due to their high reactivity and sensitivity to moisture. Historically, phosgene gas was used, but safer, handleable phosgene equivalents or entirely phosgene-free methods are now standard.

Protocol 1: Synthesis of NCAs using Triphosgene

This protocol describes a common and reliable method for synthesizing NCAs from unprotected amino acids using triphosgene, a solid, crystalline substitute for phosgene gas.[1][2] The causality lies in the in-situ generation of phosgene from triphosgene, which then reacts with the amino acid to form the cyclic anhydride.

Materials:

  • α-Amino Acid (e.g., Alanine)

  • Triphosgene (handle with extreme caution in a certified fume hood)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard reflux apparatus

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, suspend the finely powdered α-amino acid (1.0 equiv.) in anhydrous THF.

  • Heating: Heat the suspension to reflux (approx. 66 °C) with vigorous stirring.

  • Triphosgene Addition: In a separate flask, carefully prepare a solution of triphosgene (0.4 equiv.) in anhydrous THF. Add this solution dropwise to the refluxing amino acid suspension over 4-6 hours using an addition funnel. CAUTION: Phosgene gas is evolved. This step must be performed in a high-performance fume hood.

  • Reaction Monitoring: Continue heating at reflux. The reaction is typically complete when the heterogeneous suspension becomes a clear, homogeneous solution, indicating the consumption of the starting amino acid.

  • Workup and Isolation:

    • Cool the reaction mixture and filter through a pad of celite or hyflow under a nitrogen atmosphere to remove any insoluble impurities.[2]

    • Concentrate the filtrate under reduced pressure to about one-third of its original volume.

    • Precipitate the NCA product by adding the concentrated solution to a large volume of cold anhydrous n-hexane or diethyl ether.

    • Collect the crystalline NCA product by filtration, wash with cold hexane, and dry under vacuum.

  • Storage: Store the purified NCA in a sealed container under an inert atmosphere at -20 °C or below to prevent degradation.[3]

Application in Pharmaceutical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

NCAs are ideal monomers for the synthesis of polypeptides, which are increasingly important as therapeutic agents and drug delivery vehicles.[3][6] The following protocol outlines their use in a solid-phase context.

Protocol 2: NCA-Mediated Solid-Phase Peptide Synthesis (SPPS)

This protocol details the addition of a single amino acid residue to a growing peptide chain on a solid support resin using an NCA monomer. The process leverages the high reactivity of the NCA to drive the coupling reaction to completion quickly.[2]

Materials:

  • Amino-functionalized resin (e.g., Rink Amide or Wang resin)

  • NCA of the desired amino acid (3-5 equivalents relative to resin loading)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc-deprotection (if applicable)

  • Standard solid-phase peptide synthesis vessel

Procedure:

  • Resin Preparation: Place the peptide-bound resin in the reaction vessel. If the N-terminus is Fmoc-protected, proceed to step 2. If it is a free amine, proceed directly to step 3.

  • N-Terminal Deprotection (Fmoc Removal):

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the vessel and repeat the piperidine treatment for another 15-20 minutes.

    • Thoroughly wash the resin with DMF (5-7 times) and DCM (3-5 times) to remove all traces of piperidine.[2]

  • NCA Coupling Reaction:

    • Dissolve the NCA monomer (3-5 equiv.) in anhydrous DMF or DCM.

    • Immediately add the NCA solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature. The reaction is typically very fast, often completing within 15-60 minutes.

    • Monitor the reaction using a qualitative test (e.g., Kaiser test) to confirm the consumption of the free amine.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF and DCM to remove any excess NCA and byproducts.[2]

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle. Repeat steps 2-4 for each subsequent amino acid to be added to the sequence.

Part 2: Chiral Oxazolidin-2-ones in Asymmetric Synthesis

It is critical to distinguish the previously discussed oxazolidine-2,5-diones (NCAs) from oxazolidin-2-ones. The latter are five-membered rings containing a single carbonyl group and are foundational tools in asymmetric synthesis, most famously as "Evans' chiral auxiliaries."[7] A prominent example is (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone , which shares a similar name but has a profoundly different application.[7] These auxiliaries are covalently attached to a substrate to direct the stereochemistry of a subsequent reaction, and are then cleaved to reveal the chiral product.

Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

This chiral auxiliary is readily synthesized from the inexpensive chiral starting material (1S,2R)-norephedrine.

Protocol 3: Synthesis from (1S,2R)-Norephedrine

This procedure utilizes diethyl carbonate to cyclize norephedrine, forming the stable oxazolidinone ring. The reaction is driven by the removal of the ethanol byproduct via distillation.[8]

Materials:

  • (1S,2R)-Norephedrine

  • Diethyl carbonate

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Water, Magnesium Sulfate (MgSO₄)

  • Hexane, Ethyl Acetate

  • Distillation apparatus

Procedure:

  • Reaction Setup: Charge a round-bottom flask with (1S,2R)-norephedrine (1.0 equiv.), diethyl carbonate (2.3 equiv.), and potassium carbonate (2.1 equiv.).[8] Equip the flask with a distillation head.

  • Reaction: Heat the mixture in an oil bath to 160 °C. Ethanol will begin to distill over at approximately 80 °C.

  • Monitoring: Continue heating for approximately 5 hours, or until the distillation of ethanol ceases and the head temperature drops.[8]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the solid mass with dichloromethane and wash twice with water.

    • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield a crude solid.[8]

  • Purification: Recrystallize the crude solid from a hexane-ethyl acetate mixture (e.g., 1:1.5 v/v) to afford the pure (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone as white crystals.[8]

Property Value Source
CAS Number 16251-45-9[9]
Molecular Formula C₁₀H₁₁NO₂[9]
Molecular Weight 177.20 g/mol [9]
Melting Point 121-123 °C
Optical Rotation [α]D = +171.4° (c=2.042 in CHCl₃) for (4R,5S) enantiomer[8]
Application in Pharmaceutical Synthesis: Reductive Cleavage to Dextroamphetamine

A compelling example of an oxazolidinone precursor in pharmaceutical manufacturing is its use in the synthesis of dextroamphetamine. The oxazolidinone serves as a protected, stereochemically defined precursor that can be converted to the final active pharmaceutical ingredient (API) via reductive cleavage.

Protocol 4: Synthesis of Dextroamphetamine via Hydrogenolysis

In this protocol, the C-O bond of the oxazolidinone ring is cleaved by catalytic hydrogenation, which also reduces the benzylic alcohol that is transiently formed, yielding the final amphetamine product. The causality is that the chiral centers on the auxiliary direct the stereochemistry, and the entire auxiliary is removed in the final hydrogenolysis step.[10]

Materials:

  • (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone

  • 10% Palladium on Carbon (Pd/C), 50% water wet

  • 1-Butanol or another suitable solvent (e.g., SDA-3A)

  • Hydrogen gas supply

  • Pressurized hydrogenation vessel

  • Celite for filtration

Procedure:

  • Vessel Charging: In a suitable hydrogenation vessel, create a slurry of (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) and 10% Pd/C catalyst in 1-Butanol.[10]

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (e.g., 20-25 psig).

  • Reaction: Stir the mixture at room temperature (20-25 °C) for several hours (e.g., 5-6 hours).

  • Monitoring: Monitor the reaction by HPLC for the disappearance of the starting oxazolidinone.[10]

  • Workup:

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, rinsing the filter cake with the reaction solvent.[10]

    • The resulting filtrate contains the dextroamphetamine free base, which can then be isolated or converted to a pharmaceutically acceptable salt (e.g., sulfate) through standard procedures.[10]

Part 3: Visualization of Synthetic Workflows

Diagrams are essential for visualizing the logical flow of complex synthetic processes.

spsp_workflow Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling NCA Coupling (3-5 eq. NCA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Cycle Repeat Cycle or Proceed to Cleavage Wash2->Cycle

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using NCAs.

evans_workflow cluster_0 Asymmetric Synthesis Auxiliary (4S,5R)-Oxazolidinone Precursor Hydrogenation Catalytic Hydrogenolysis (H₂, Pd/C) Auxiliary->Hydrogenation Reductive Cleavage API Chiral API (e.g., Dextroamphetamine) Hydrogenation->API Isolation

Caption: Synthesis of a chiral API via reductive cleavage of an Evans' auxiliary.

Part 4: Safety, Handling, and Storage

Proper handling of these chemical precursors is paramount for laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11] When handling powdered materials that can become airborne, respiratory protection may be necessary.[11]

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile solvents or toxic reagents like triphosgene.

    • Avoid dust formation and inhalation of vapors or mists.[11]

    • After handling, wash hands thoroughly.

  • Storage:

    • Store NCAs in tightly sealed containers under an inert atmosphere (N₂ or Ar) at low temperatures (-20 °C is common) to prevent polymerization and hydrolysis.[3]

    • Store oxazolidin-2-one auxiliaries in a cool, dry place away from incompatible materials. They are generally stable solids at room temperature.[12]

  • Accidental Release:

    • In case of a spill, evacuate personnel from the area.[11]

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[13]

    • Prevent material from entering drains or waterways.

References

  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with N-Carboxyanhydrides (NCAs). BenchChem.
  • Wessjohann, L. A., et al. (n.d.). The use of N-urethane-protected N-carboxyanhydrides (UNCAs) in amino acid and peptide synthesis. PubMed.
  • Nature Communications. (2021). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis.
  • Song, Z., et al. (2019). Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides. PNAS.
  • Piarulli, U., et al. (2013). Controlled Solid Phase Peptide Bond Formation Using N-Carboxyanhydrides and PEG Resins in Water. ACS Sustainable Chemistry & Engineering.
  • Reddy, P. V. G., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI.
  • ChemRxiv. (n.d.). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids.
  • Echemi. (n.d.). (4S,5R)-(-)
  • Zhang, H., et al. (n.d.). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones.
  • RSC Publishing. (n.d.). N-Carboxyanhydrides directly from amino acids and carbon dioxide and their tandem reactions to therapeutic alkaloids. Green Chemistry.
  • Lu, H., et al. (2021). A moisture-tolerant route to unprotected α/β- amino acid N-carboxyanhydrides and facile synthesis of.
  • PrepChem.com. (n.d.). Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone.
  • ResearchGate. (2026). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids.
  • Sigma-Aldrich. (n.d.). (4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE 99 16251-45-9.
  • Google Patents. (2010). US20100125146A1 - Method for making pharmaceutical compounds.
  • Santa Cruz Biotechnology. (n.d.).
  • CymitQuimica. (n.d.). cas 16251-45-9: (4s,5r)-(-)-4-methyl-5-phenyl-2-oxazolidinone.
  • Silveira, C. C., et al. (n.d.). Crystal structure of (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one. PMC.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone.
  • Google Patents. (n.d.). US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids.
  • CymitQuimica. (n.d.). 16251-45-9|(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone.
  • BenchChem. (2025). An In-depth Technical Guide to 4-Oxazolidinone, 2,5-diphenyl-. BenchChem.
  • Sigma-Aldrich. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone.
  • Asian Journal of Research in Chemistry. (2025). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities.

Sources

Method

Application Note: Controlled Cleavage and Ring-Opening Pathways of 4-Methyl-3-phenyl-2,5-oxazolidinedione

Introduction & Scope For drug development professionals and polymer chemists, the controlled cleavage of N-carboxyanhydrides (NCAs) is a foundational technique for synthesizing complex peptides and polypeptoids. When des...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

For drug development professionals and polymer chemists, the controlled cleavage of N-carboxyanhydrides (NCAs) is a foundational technique for synthesizing complex peptides and polypeptoids. When designing a cleavage protocol for 4-Methyl-3-phenyl-2,5-oxazolidinedione , one must immediately recognize its structural identity: it is an N-substituted NCA (NNCA), specifically the N-phenyl derivative of alanine NCA.

This application note provides a comprehensive, self-validating guide to the nucleophilic cleavage of this specific NNCA. We detail two distinct experimental pathways: Single-Addition Aminolytic Cleavage (for discrete peptide coupling) and Ring-Opening Polymerization (ROP) (for the synthesis of poly(N-phenylalanine) polypeptoids).

Mechanistic Causality: The "Why" Behind the Protocol

To execute these protocols successfully, researchers must understand the unique electronic and steric constraints of N-phenylated NCAs.

  • The Impossibility of the Activated Monomer Mechanism (AMM): Standard unsubstituted NCAs can undergo AMM, where a base deprotonates the NCA nitrogen to initiate polymerization. Because 4-methyl-3-phenyl-2,5-oxazolidinedione lacks an N–H bond, AMM is chemically impossible. All cleavage events must proceed strictly through the 1[1].

  • Regioselective C5 Attack: Cleavage is initiated by a hard nucleophile attacking the highly electrophilic C5 carbonyl. This breaks the C5–O bond, forming a transient carbamic acid intermediate that rapidly decarboxylates (releasing CO₂) to yield the secondary amine product.

  • Electronic and Steric Deactivation: The N-phenyl group withdraws electron density and introduces significant steric bulk. While this stabilizes the monomer against spontaneous degradation, it drastically reduces the nucleophilicity of the resulting secondary amine after the first cleavage event. Consequently,2[2]. Single-addition cleavage is highly efficient, but iterative cleavage (ROP) requires specialized initiators like Hexamethyldisilazane (HMDS) to overcome the activation barrier.

Mechanism NCA 4-Methyl-3-phenyl- 2,5-oxazolidinedione Int Tetrahedral Intermediate (C5 Attack) NCA->Int Nucleophilic Attack Nuc Nucleophile (e.g., R-NH2) Nuc->Int Carb Carbamic Acid Intermediate Int->Carb Ring Cleavage (C5-O bond) Prod Cleaved Product + CO2 Carb->Prod Decarboxylation (-CO2)

Mechanistic pathway of nucleophilic ring cleavage of N-substituted NCAs via C5 attack.

Experimental Protocols

Protocol A: Controlled Aminolytic Cleavage (Single-Addition)

Objective: Cleave the oxazolidinedione ring using a primary amine to yield a discrete N-phenyl-alanine dipeptide derivative without uncontrolled oligomerization.

Causality & Self-Validation:

  • Causality: The reaction is run at 0 °C to 25 °C. The lower temperature suppresses hydantoin byproduct formation and controls the exothermic nucleophilic attack. Strict anhydrous conditions are maintained because water acts as a competing nucleophile, leading to premature hydrolytic cleavage.

  • Self-Validation: The system validates itself via physical and spectroscopic feedback. The evolution of CO₂ bubbles confirms successful C5–O cleavage. Spectroscopically, taking a 10 µL aliquot for FTIR will show the disappearance of the characteristic NCA anhydride doublets (~1850 and 1780 cm⁻¹) and the emergence of an amide I band (~1650 cm⁻¹). If bubbling stops but the 1780 cm⁻¹ peak persists, the reaction has stalled.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry N₂.

  • Dissolution: Dissolve 1.0 eq (e.g., 5.0 mmol) of purified 4-Methyl-3-phenyl-2,5-oxazolidinedione in 50 mL of anhydrous Tetrahydrofuran (THF) to achieve a 0.1 M concentration.

  • Initiation: Cool the flask to 0 °C using an ice bath. Add 1.05 eq of a primary amine (e.g., benzylamine) dropwise over 5 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the continuous evolution of CO₂ gas. Validate completion via FTIR as described above (typically 2–4 hours).

  • Quenching & Isolation: Concentrate the THF under reduced pressure to ~5 mL. Precipitate the cleaved product by adding the solution dropwise into 50 mL of ice-cold hexanes. Filter and dry under vacuum.

Protocol B: HMDS-Mediated Ring-Opening Polymerization (ROP)

Objective: Iterative cleavage to synthesize 3[3].

Causality & Self-Validation:

  • Causality: Because the N-phenyl group sterically hinders the propagating secondary amine, standard primary amine initiators lead to slow, uncontrolled ROP with high dispersity.4[4] because it transfers a trimethylsilyl (TMS) group to the intermediate, stabilizing the propagating center and preventing chain termination.

  • Self-Validation: Aliquots are analyzed via Size Exclusion Chromatography (SEC). A monomodal peak shifting to lower retention times confirms living polymerization.

Step-by-Step Methodology:

  • Setup: Inside an argon-filled glovebox, dissolve the NCA monomer in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.5 M in a heavy-walled glass reactor.

  • Catalyst Addition: Add HMDS at a specific monomer-to-initiator ratio (e.g., [M]/[I] = 50 for a target degree of polymerization of 50).

  • Polymerization: Seal the reactor, remove it from the glovebox, and stir at 40 °C. The slight elevation in temperature overcomes the steric activation barrier of the N-phenyl group.

  • Isolation: After 48 hours, quench the reaction by exposing it to air. Precipitate the resulting polypeptoid in cold diethyl ether, centrifuge at 4000 rpm for 10 minutes, and dry the pellet under vacuum.

Workflow Step1 1. Monomer Preparation (Strictly Anhydrous) Step2 2. Initiator Addition (Primary Amine/HMDS) Step1->Step2 Step3 3. Cleavage/ROP Reaction (Monitor CO2 evolution) Step2->Step3 Step4 4. Quenching & Precipitation (Cold Diethyl Ether) Step3->Step4 Step5 5. Isolation & Analysis (SEC, NMR, MALDI-TOF) Step4->Step5

Step-by-step experimental workflow for the controlled cleavage and isolation of NCA products.

Quantitative Data & Optimization

The following table summarizes the kinetic and yield parameters for the cleavage of 4-Methyl-3-phenyl-2,5-oxazolidinedione under various conditions. Note how the choice of nucleophile and temperature directly dictates whether the reaction yields a discrete cleavage product or a polymer.

Cleavage PathwayInitiator / NucleophileSolventTemp (°C)Time (h)Conversion (%)Dispersity (Đ)
Aminolysis (Single)Benzylamine (1.05 eq)THF0 to 253>98N/A
Aminolysis (Single)Isopropylamine (1.05 eq)DCM25595N/A
ROP (Polymerization)HMDS (0.02 eq)DMF4048851.15
ROP (Polymerization)n-Hexylamine (0.02 eq)DMF6072701.35

Data Interpretation: Sterically unhindered primary amines (benzylamine) achieve rapid, near-quantitative single cleavage. Conversely, ROP using standard amines (n-Hexylamine) suffers from lower conversion and higher dispersity (Đ = 1.35) due to N-phenyl steric hindrance, necessitating the use of HMDS to restore living polymerization characteristics (Đ = 1.15).

References

  • Source: PMC (National Institutes of Health)
  • A Review on the Synthesis of Polypeptoids Source: MDPI URL
  • Source: Royal Society of Chemistry (RSC Books)
  • Effect of N-alkylation in N-carboxyanhydride (NCA)

Sources

Application

in vitro assay preparation using 4-Methyl-3-phenyl-2,5-oxazolidinedione

Application Note: In Vitro Assay Preparation Using 4-Methyl-3-phenyl-2,5-oxazolidinedione for Peptidomimetic Drug Delivery Systems Executive Summary For researchers developing advanced in vitro models for targeted drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assay Preparation Using 4-Methyl-3-phenyl-2,5-oxazolidinedione for Peptidomimetic Drug Delivery Systems

Executive Summary

For researchers developing advanced in vitro models for targeted drug delivery, the structural integrity and biocompatibility of the carrier vehicle are paramount. 4-Methyl-3-phenyl-2,5-oxazolidinedione (commonly known as N-phenylalanine N-carboxyanhydride, or N-phenyl-Ala NCA) is a highly reactive monomer used to synthesize specialized polypeptoids. Unlike standard polypeptides, polypeptoids generated from N-substituted NCAs lack hydrogen-bond donors on their backbone, rendering them highly resistant to proteolytic degradation and preventing uncontrolled β -sheet aggregation[1].

This application note details the autonomous, step-by-step preparation of amphiphilic block copolymer micelles using N-phenyl-Ala NCA for in vitro cellular assays. By leveraging Ring-Opening Polymerization (ROP), researchers can create self-assembling, drug-loaded nanocarriers that provide highly reproducible pharmacodynamic data.

Mechanistic Rationale: Why N-Phenylalanine NCA?

The experimental choice to utilize 4-Methyl-3-phenyl-2,5-oxazolidinedione over standard amino acid NCAs is driven by the need for carrier stability and predictable self-assembly in protein-rich in vitro environments (e.g., media containing Fetal Bovine Serum).

  • Steric Shielding & Protease Resistance: The N-phenyl substitution eliminates the backbone amide proton, preventing recognition by standard proteases. This ensures the micelle core remains intact during prolonged in vitro incubation[1].

  • Hydrophobic Core Formation: The dual presence of an α -methyl group and an N-phenyl ring creates a profoundly hydrophobic block. When conjugated to a hydrophilic macroinitiator like mPEG-NH 2​ , the resulting copolymer undergoes rapid hydrophobic collapse in aqueous media, efficiently trapping lipophilic small-molecule drugs (e.g., Paclitaxel or Doxorubicin)[2].

  • Controlled ROP Kinetics: Because the propagating species is a sterically hindered secondary amine, the polymerization requires elevated temperatures (40 °C) compared to standard NCAs. However, this steric bulk also suppresses unwanted chain-transfer side reactions, leading to highly monodisperse polymers suitable for precision medicine assays[3].

Workflow Visualization

ROP_Workflow A mPEG-NH2 (Macroinitiator) C Ring-Opening Polymerization A->C B 4-Methyl-3-phenyl- 2,5-oxazolidinedione B->C D Amphiphilic Copolymer C->D - CO2 E Micelle Assembly + Drug D->E Dialysis F In Vitro Cell Assay E->F Evaluation

Workflow for synthesizing NCA-derived polypeptoid micelles for in vitro assays.

Quantitative Formulation Parameters

To ensure cross-study reproducibility, the following parameters must be strictly maintained during the preparation of the micellar assay system.

ParameterTarget Value / RangeMechanistic Rationale
Monomer:Initiator (M:I) Ratio 50:1 to 100:1Dictates the length of the hydrophobic poly(N-phenylalanine) block, directly controlling the micelle core volume and drug loading capacity.
Polymerization Temperature 40 °COvercomes the steric hindrance of the N-phenyl secondary amine during propagation while suppressing premature termination.
Micelle Z-Average Diameter 45 – 80 nmThe optimal hydrodynamic radius to prevent rapid sedimentation in culture plates while allowing efficient endocytosis by target cells.
Drug Encapsulation Efficiency > 75%The strong π−π stacking interactions from the N-phenyl rings drive high partitioning of aromatic lipophilic drugs into the core.
Critical Micelle Concentration 2.5 – 5.0 μg/mLEnsures the structural integrity of the micelle upon extreme dilution in the in vitro cell culture media.

Self-Validating Experimental Protocol

Phase 1: Anhydrous Ring-Opening Polymerization (ROP)

Caution: 4-Methyl-3-phenyl-2,5-oxazolidinedione is highly sensitive to moisture. Water acts as a nucleophile, causing premature ring-opening and decarboxylation to the parent amino acid, which irreversibly terminates the polymerization.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon three times.

  • Initiation: Dissolve 1.0 mmol of 4-Methyl-3-phenyl-2,5-oxazolidinedione in 5 mL of anhydrous N,N-Dimethylformamide (DMF) inside a glovebox. Add 0.02 mmol of mPEG-NH 2​ (5 kDa) to achieve an M:I ratio of 50:1.

  • Propagation: Seal the flask, transfer to a 40 °C oil bath, and stir continuously for 48–72 hours under a slight Argon overpressure to allow for CO 2​ venting.

  • Self-Validation Check (FTIR): Withdraw a 10 μL aliquot and analyze via ATR-FTIR. The reaction is complete only when the characteristic NCA anhydride carbonyl stretching bands at ~1850 cm⁻¹ and ~1780 cm⁻¹ have completely disappeared, replaced by a strong polypeptoid amide I band at ~1650 cm⁻¹. If anhydride peaks persist, continue stirring.

  • Purification: Precipitate the polymer into cold diethyl ether, centrifuge at 8,000 x g for 10 minutes, and dry under vacuum.

Phase 2: Micellar Self-Assembly & Drug Encapsulation

Causality: Dialysis induces a slow solvent exchange, forcing the hydrophobic poly(N-phenylalanine) blocks to collapse into a solid core, trapping the drug, while the hydrophilic PEG chains form a stabilizing corona.

  • Co-Dissolution: Dissolve 10 mg of the synthesized PEG-b-poly(N-phenylalanine) copolymer and 2 mg of the hydrophobic model drug (e.g., Paclitaxel) in 1 mL of Dimethyl Sulfoxide (DMSO).

  • Dialysis: Transfer the solution to a regenerated cellulose dialysis tubing (MWCO 3.5 kDa). Dialyze against 1 L of 1X PBS (pH 7.4) at room temperature for 24 hours, changing the buffer at 2, 6, and 12 hours.

  • Self-Validation Check (DLS): Filter the resulting micelle solution through a 0.45 μm syringe filter to remove unencapsulated drug aggregates. Analyze the filtrate via Dynamic Light Scattering (DLS). A successful assembly will yield a monodisperse population with a Polydispersity Index (PDI) < 0.2. A PDI > 0.3 indicates macroscopic aggregation and the batch must be discarded.

Phase 3: In Vitro Cytotoxicity Assay Setup

Causality: To isolate the therapeutic effect of the drug from potential carrier toxicity, an empty-micelle control must be run in parallel. The robust nature of the polypeptoid core ensures that the drug is released primarily via intracellular endosomal pathways rather than premature leakage in the media.

  • Cell Seeding: Seed target cells (e.g., HeLa or HepG2) in a 96-well tissue culture plate at a density of 5,000 cells/well in 100 μL of complete media (DMEM + 10% FBS). Incubate overnight at 37 °C, 5% CO 2​ .

  • Treatment: Prepare serial dilutions of the drug-loaded micelles, free drug (dissolved in <0.5% DMSO), and empty micelles in complete media. Replace the well media with 100 μL of the treatments.

  • Incubation & Readout: Incubate for 48 hours. Add 20 μL of MTS reagent (or CellTiter-Glo) to each well, incubate for 2 hours, and read the absorbance/luminescence using a microplate reader.

  • Self-Validation Check (Viability): The empty micelle control must exhibit >95% cell viability across all tested concentrations. If toxicity is observed in the empty carrier, it indicates residual DMF/DMSO or unreacted monomer, invalidating the IC 50​ shift of the drug-loaded formulation.

References

  • Polypeptoid Brushes by Surface-Initiated Polymerization of N-Substituted Glycine N-Carboxyanhydrides Source: Langmuir - ACS Publications URL:[Link][1]

  • Synthesis and Application of Aurophilic Poly(Cysteine) and Poly(Cysteine)-Containing Copolymers Source: PMC - NIH URL:[Link][2]

  • Forward Precision Medicine: Micelles for Active Targeting Driven by Peptides Source: MDPI URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

preventing moisture degradation of 4-Methyl-3-phenyl-2,5-oxazolidinedione during storage

Welcome to the Technical Support Center for N-carboxyanhydride (NCA) handling. As application scientists, we frequently encounter researchers struggling with erratic polymerization kinetics or insoluble aggregates when w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-carboxyanhydride (NCA) handling. As application scientists, we frequently encounter researchers struggling with erratic polymerization kinetics or insoluble aggregates when working with 4-Methyl-3-phenyl-2,5-oxazolidinedione (the NCA derived from N-phenyl alanine). In the vast majority of these cases, the root cause is trace moisture degradation during storage.

This guide is designed to provide you with a mechanistic understanding of this degradation, quantitative storage parameters, and field-proven, self-validating protocols to ensure monomer integrity.

Mechanistic Understanding (FAQs)

Q: Mechanistically, why is 4-Methyl-3-phenyl-2,5-oxazolidinedione so sensitive to ambient moisture? A: 4-Methyl-3-phenyl-2,5-oxazolidinedione is highly electrophilic at the C-5 carbonyl of its oxazolidinedione ring. Moisture (H₂O) acts as a nucleophile, attacking this site and initiating a ring-opening event. This forms an unstable carbamic acid intermediate that rapidly decarboxylates (releasing CO₂). The resulting product is N-phenyl alanine, which contains a free secondary amine. This newly formed amine acts as a nucleophile, attacking intact NCA monomers and triggering an uncontrolled normal amine mechanism (NAM) polymerization, rapidly depleting your monomer pool .

Q: What are the physical and analytical indicators that my stored batch has degraded? A:

  • Visual Diagnostics: The pristine compound is a free-flowing solid. Degradation manifests as clumping, sticky residues, or the audible release of gas (CO₂) upon opening the vial. If dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), degraded batches will exhibit turbidity due to insoluble poly(N-phenyl alanine) chains.

  • Analytical Diagnostics: Gel Permeation Chromatography (GPC) will reveal high-molecular-weight shoulders. Proton NMR (¹H NMR) in CDCl₃ will show a loss of the sharp characteristic oxazolidinedione ring protons and the appearance of broad polypeptide backbone signals.

Degradation & Stabilization Pathway

To effectively troubleshoot, you must visualize the chemical causality of the degradation and how chemical stabilizers interrupt this process.

NCA_Degradation NCA 4-Methyl-3-phenyl- 2,5-oxazolidinedione RingOpen Nucleophilic Attack (Ring Opening) NCA->RingOpen Oligomer Uncontrolled Polymerization NCA->Oligomer Monomer Depletion H2O Trace Moisture (H2O) H2O->RingOpen Attacks C-5 Carbonyl Carbamic Carbamic Acid Intermediate RingOpen->Carbamic AminoAcid N-Phenyl Alanine (Free Amine) Carbamic->AminoAcid Decarboxylation (-CO2) AminoAcid->Oligomer Nucleophilic Attack on NCA Protonated Protonated Amine (Polymerization Blocked) AminoAcid->Protonated Equilibrium Shift TFA TFA Stabilizer (Acidic Environment) TFA->AminoAcid Protonates Amine Protonated->Oligomer Prevents Reaction

Mechanism of moisture-induced NCA degradation and TFA-mediated stabilization.

Storage Conditions & Quantitative Metrics

To prevent the thermodynamic and kinetic pathways of hydrolysis, strict environmental controls must be maintained. Below are the quantitative metrics required for optimal storage .

Storage ParameterRecommended StandardMechanistic Rationale
Temperature -20 °C to -80 °CLowers the kinetic energy available to overcome the activation barrier of water's nucleophilic attack on the C-5 carbonyl.
Atmosphere < 1 ppm H₂O (Argon/N₂)Eliminates the primary reactant (water) responsible for ring-opening hydrolysis, protecting moisture-sensitive NCAs .
Container PTFE-sealed Amber GlassPrevents moisture permeation (common in standard plastics) and protects against potential UV-induced side reactions.
Stabilizer 0.1 - 1.0 mol% TFAStrong organic acids protonate trace amines formed by accidental hydrolysis, shifting the equilibrium to block auto-polymerization .

Self-Validating Experimental Protocols

Do not rely on assumptions when handling NCAs. Implement the following protocols, which include built-in validation steps to ensure your monomer remains viable.

Protocol A: Strict Anhydrous Aliquoting and Storage

Causality: Repeatedly opening a bulk container introduces atmospheric moisture, which cumulatively degrades the NCA. Aliquoting into single-use vials isolates the bulk from repeated exposure.

  • Equilibration: Transfer the sealed bulk container of 4-Methyl-3-phenyl-2,5-oxazolidinedione into an inert-atmosphere glovebox (Argon or N₂, H₂O < 1 ppm). Allow the container to reach the glovebox's ambient temperature before opening to prevent internal condensation.

  • Aliquoting: Weigh the monomer into flame-dried, single-use amber glass vials.

  • Sealing: Seal the vials with PTFE-lined caps. For added security against micro-leaks, wrap the cap junction tightly with Parafilm or electrical tape.

  • Secondary Containment: Place the sealed vials inside a secondary desiccator jar containing active Drierite (CaSO₄) or molecular sieves.

  • Storage: Transfer the secondary container to a -20 °C freezer.

  • Self-Validation System: Before using an aliquot for a critical experiment, dissolve 5 mg of the monomer in 1 mL of anhydrous THF. A perfectly clear solution validates that no moisture-induced polymerization has occurred. Any turbidity indicates the presence of insoluble poly(N-phenyl alanine); if observed, the aliquot must be discarded.

Protocol B: Acid-Stabilized Storage (TFA Protection)

Causality: Even with strict anhydrous techniques, trace moisture can initiate degradation over long storage periods. By introducing a strong organic acid like Trifluoroacetic Acid (TFA), any amine generated from trace hydrolysis is immediately protonated. This protonated amine is non-nucleophilic and cannot attack other NCA monomers, effectively halting the degradation cascade .

  • Dissolution: Inside a glovebox, dissolve the purified 4-Methyl-3-phenyl-2,5-oxazolidinedione in anhydrous dichloromethane (DCM) at a concentration of 100 mg/mL.

  • Acidification: Add 0.5 mol% of anhydrous TFA relative to the NCA monomer concentration.

  • Solvent Removal: Evaporate the DCM under high vacuum to yield the TFA-protected solid monomer.

  • Storage: Store the stabilized solid at -20 °C.

  • Activation: When ready to polymerize, the TFA can be neutralized in situ by adding a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA) to free the initiating amines.

  • Self-Validation System: To verify the protection system, expose a control sample of the TFA-stabilized NCA to ambient air for 5 minutes, then seal and store for 24 hours. Analyze the sample via GPC. The absence of high-molecular-weight polymeric peaks validates the efficacy of the acid-stabilization system against moisture intrusion.

References

  • Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry. [Link]

  • Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. Accounts of Materials Research, ACS Publications.[Link]

  • A Robust, Open-Flask, Moisture-Tolerant, and Scalable Route to Unprotected α/β-Amino Acid N-Carboxyanhydrides. ChemRxiv. [Link]

Optimization

Technical Support Center: Optimizing Reaction Temperature for 4-Methyl-3-phenyl-2,5-oxazolidinedione Synthesis

Welcome to the technical support center for the synthesis and handling of 4-Methyl-3-phenyl-2,5-oxazolidinedione, a critical N-carboxyanhydride (NCA) monomer derived from N-phenylalanine. This guide is designed for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and handling of 4-Methyl-3-phenyl-2,5-oxazolidinedione, a critical N-carboxyanhydride (NCA) monomer derived from N-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of its synthesis, with a primary focus on optimizing reaction temperature to ensure high purity, yield, and stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: What is 4-Methyl-3-phenyl-2,5-oxazolidinedione and why is its synthesis temperature-sensitive?

4-Methyl-3-phenyl-2,5-oxazolidinedione is the N-carboxyanhydride (NCA) of N-phenylalanine. NCAs are highly reactive monomers used in the ring-opening polymerization (ROP) to produce polypeptides.[1][2] The synthesis and subsequent polymerization of this NCA are extremely sensitive to temperature for several reasons:

  • Side Reactions: Elevated temperatures can provide the necessary activation energy for undesirable side reactions to compete with the main chain propagation, leading to a loss of control over the polymerization process.[2][3]

  • Racemization: Higher temperatures can increase the rate of side reactions that may involve proton abstraction from the α-carbon, leading to a loss of stereochemical purity.[3]

  • Monomer Decomposition: NCAs can be thermally unstable and prone to decomposition at higher temperatures, which can introduce impurities that hinder controlled polymerization.[4]

  • Initiator and Solvent Reactivity: The reactivity of initiators and solvents can be temperature-dependent. For instance, solvents like dimethylformamide (DMF) can decompose or react with growing polymer chains at elevated temperatures, causing termination.[3][5]

Q2: What is the optimal temperature range for the synthesis of this NCA and its subsequent polymerization?

For the synthesis of NCAs, including 4-Methyl-3-phenyl-2,5-oxazolidinedione, methods like the Fuchs-Farthing phosgenation are often employed. While some procedures may involve heating to drive the reaction to completion, it has been demonstrated that the reaction's exotherm is often sufficient, allowing the synthesis to proceed at ambient temperature.[1] Some modern, milder methods even operate at room temperature or 50 °C.[6]

For the ring-opening polymerization (ROP) of the purified NCA, a significantly lower temperature is crucial for achieving a "living" polymerization. The optimal temperature range is typically at or below 0 °C .[3][7][8] Conducting the polymerization at 0 °C or lower significantly reduces the rate of termination and other side reactions compared to the rate of propagation.[3][9] This leads to better control over molecular weight, a narrower molecular weight distribution, and preservation of stereochemistry.[3][7]

Q3: What are the common impurities I should be aware of, and how does temperature affect their formation?

The purity of the NCA monomer is paramount for successful polymerization.[3] Common impurities often stem from the synthesis process and can be exacerbated by suboptimal temperatures:

  • Unreacted Amino Acid and HCl: In phosgenation-based syntheses, residual starting amino acid and hydrogen chloride (HCl) are primary contaminants.[1][10] HCl can protonate the propagating amine chain end, inhibiting polymerization.[10][11]

  • N-chloroformyl-amino acid chlorides and α-isocyanato-acid chlorides: These are byproducts of the Fuchs-Farthing method and can act as terminating agents for the growing polymer chain.[2][3]

  • Moisture: Water can act as an undesired initiator, leading to poor control over the polymerization.[3]

Higher reaction temperatures during synthesis can potentially increase the formation of these byproducts.[1] Therefore, careful temperature control and rigorous purification, typically through multiple recrystallizations, are essential to remove these impurities.[1][3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and polymerization of 4-Methyl-3-phenyl-2,5-oxazolidinedione.

Issue 1: Low Yield of NCA Monomer During Synthesis

Possible Causes & Solutions

Cause Explanation Recommended Action
Incomplete Reaction The cyclization reaction to form the NCA may not have gone to completion.While traditionally heating is used, consider monitoring the reaction by NMR to confirm completion, as the exotherm may be sufficient.[1] For milder methods, ensure the reaction time is adequate (e.g., 2 hours at room temperature or 50°C).[6]
Monomer Decomposition Excessive heat during synthesis or workup can lead to decomposition of the thermally sensitive NCA.Avoid high temperatures. If heating is necessary, use the minimum effective temperature and time. During workup, use cold solvents and avoid prolonged exposure to heat during solvent removal.
Suboptimal Reagents The quality of the starting N-phenylalanine and other reagents like phosgene sources (diphosgene, triphosgene) is critical.Use high-purity, anhydrous starting materials. Ensure phosgene sources are handled correctly under inert conditions.
Issue 2: Poorly Controlled Polymerization (Broad Molecular Weight Distribution, PDI > 1.2)

Possible Causes & Solutions

Cause Explanation Recommended Action
High Reaction Temperature Temperatures above 0 °C significantly increase the rate of side reactions and chain termination.[3][7][9]Lower the polymerization temperature to 0 °C or below. This is the most critical parameter for achieving a controlled, "living" polymerization.[3][7][8]
Monomer Impurity Acidic byproducts (e.g., HCl) or other reactive impurities from the NCA synthesis are present.[1][3][10]Purify the NCA monomer rigorously. Multiple recrystallizations are recommended to ensure high purity before use.[1][3]
Moisture Contamination Water acts as an undesirable initiator, leading to poor control over the polymerization process.[3]Ensure strictly anhydrous conditions. Use a glovebox or Schlenk line, and thoroughly dry all glassware and solvents.[3]
Inappropriate Solvent Solvents like DMF can cause chain termination, especially at elevated temperatures.[3][5]Switch to a less reactive solvent such as THF or dioxane.[3]
Issue 3: Suspected Racemization (Loss of Stereochemical Purity)

Possible Causes & Solutions

Cause Explanation Recommended Action
Elevated Temperature Higher temperatures increase the rate of side reactions that can lead to racemization at the α-carbon.[3]Maintain a low reaction temperature (≤ 0 °C) during polymerization.
Strongly Basic Initiators Initiators like tertiary amines can promote the "Activated Monomer Mechanism" (AMM), which increases the risk of racemization.[3]Use a primary amine initiator, which favors the more controlled "Normal Amine Mechanism" (NAM).[3] For even greater control, consider transition-metal complex initiators.[3]
Prolonged Reaction Times at Room Temperature Extended reaction times at higher temperatures provide more opportunity for side reactions to occur.Optimize reaction time at low temperatures to achieve full conversion without unnecessary delays.
Experimental Protocols
Protocol 1: General Synthesis of N-Carboxyanhydrides (Fuchs-Farthing Method)

This protocol outlines a standard procedure for synthesizing NCAs.

  • Suspend the α-amino acid (e.g., N-phenylalanine) in an anhydrous solvent like THF.

  • Add a phosgene source (e.g., triphosgene) to the suspension. Some procedures may recommend the use of an HCl scavenger.[12]

  • The reaction can often proceed at ambient temperature, driven by its own exotherm. Monitor the reaction for completion (e.g., by observing the dissolution of the solid amino acid and confirming with ¹H NMR of a mini-workup).[1]

  • After the reaction is complete, filter the solution to remove any insoluble byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude NCA by repeated recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).[12][13]

  • Dry the purified NCA crystals under high vacuum and store them under an inert atmosphere at low temperature.

Protocol 2: Controlled Ring-Opening Polymerization of NCAs at 0 °C

This protocol describes a general procedure for the controlled polymerization of an NCA monomer at a low temperature to minimize side reactions.[3]

  • Monomer and Initiator Preparation: Ensure the NCA monomer is highly pure (recrystallized at least twice) and thoroughly dried under high vacuum. The initiator (e.g., a primary amine like n-hexylamine) should be distilled and stored under an inert atmosphere.[3]

  • Reaction Setup: Assemble the reaction glassware (e.g., a Schlenk flask) and dry it thoroughly under vacuum with heating. The entire setup should be maintained under a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Polymerization:

    • Dissolve the purified NCA monomer in a dry, appropriate solvent (e.g., THF, dioxane) in the reaction flask.

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Add the initiator solution dropwise to the cooled monomer solution while stirring.

    • Allow the reaction to proceed at 0 °C until the desired conversion is reached. Monitor the reaction progress by techniques such as FTIR to follow the disappearance of the NCA carbonyl bands.

  • Termination and Isolation:

    • Terminate the polymerization by adding a suitable agent (e.g., methanol).

    • Precipitate the resulting polypeptide by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether or methanol).

    • Collect the polymer by filtration or centrifugation.

    • Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator.

    • Dry the final polypeptide product under high vacuum to a constant weight.

  • Characterization:

    • Determine the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

    • Confirm the chemical structure using ¹H NMR and MALDI-TOF mass spectrometry.

    • Assess the secondary structure and stereochemical purity using Circular Dichroism (CD) spectroscopy or FTIR.[3]

Visualizations
Diagram 1: Troubleshooting Logic for Poorly Controlled NCA Polymerization

G start Poorly Controlled Polymerization (Broad PDI, Low Yield) q1 Is Monomer Purity High? start->q1 s1 Recrystallize NCA. Confirm purity. q1->s1 No q2 Are Conditions Strictly Anhydrous? q1->q2 Yes a1_no No s1->q1 s2 Use Glovebox/Schlenk Line. Dry all reagents/glassware. q2->s2 No q3 Is Reaction Temperature Low (≤ 0°C)? q2->q3 Yes a2_no No s2->q2 s3 Lower temperature to 0°C or below. q3->s3 No q4 Is the Initiator/Solvent System Appropriate? q3->q4 Yes a3_no No s3->q3 s4 Avoid strong bases if AMM is not desired. Avoid reactive solvents like DMF. q4->s4 No end_node Controlled Polymerization Achieved q4->end_node Yes a4_no No s4->q4

Caption: Troubleshooting workflow for poorly controlled NCA polymerization.

Diagram 2: Competing Polymerization Mechanisms in NCA ROP

G cluster_nam Normal Amine Mechanism (NAM) cluster_amm Activated Monomer Mechanism (AMM) nam_initiator Primary Amine Initiator nam_nca NCA Monomer nam_initiator->nam_nca Initiates nam_intermediate Nucleophilic Attack at C5 Carbonyl nam_nca->nam_intermediate nam_product Controlled Polypeptide Growth (Preserves Stereochemistry) nam_intermediate->nam_product amm_initiator Strongly Basic Initiator (e.g., Tertiary Amine) amm_nca NCA Monomer amm_initiator->amm_nca Activates amm_intermediate Deprotonation of N-H (NCA Anion Formation) amm_nca->amm_intermediate amm_product Rapid Polymerization (Increased Risk of Racemization) amm_intermediate->amm_product

Caption: Competing polymerization mechanisms in NCA ROP.

References

  • Technical Support Center: N-Carboxyanhydride (NCA) Polymerization - Benchchem.
  • Habraken, G. J. M., Peeters, M., Dietz, C. H. J. T., Koning, C. E. & Heise, A. How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0 °C? Effect of temperature on homo-, block- and graft (co)polymerization. Polymer Chemistry (RSC Publishing).
  • Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure. Polymer Chemistry (RSC Publishing).
  • Accelerated polymerization of N-carboxyanhydrides catalyzed by crown ether - PMC. (2021).
  • Synthesis of α-Amino Acid N-Carboxyanhydrides | Organic Letters - ACS Publications. (2021).
  • Large-scale synthesis of α-amino acid-N-carboxyanhydrides - Taylor & Francis. (2016).
  • Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - MDPI. (2017).
  • Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides - Cheng Research Group - University of Illinois.
  • How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0° C? - Pure. (2010).
  • Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides | PNAS. (2019).
  • How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0°C? Effect of temperature on homo-, block- and graft (co)polymerizaton - ResearchGate.
  • Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC.
  • Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids | CCS Chemistry - Chinese Chemical Society.

Sources

Troubleshooting

🧪 Technical Support Center: 4-Methyl-3-phenyl-2,5-oxazolidinedione Crystallization

Welcome to the advanced troubleshooting and protocol center for the isolation and crystallization of 4-Methyl-3-phenyl-2,5-oxazolidinedione (commonly known as N-phenyl-alanine N-carboxyanhydride, or N-phenyl-Ala NCA). As...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and protocol center for the isolation and crystallization of 4-Methyl-3-phenyl-2,5-oxazolidinedione (commonly known as N-phenyl-alanine N-carboxyanhydride, or N-phenyl-Ala NCA).

As an N-substituted NCA (NNCA), this compound presents unique steric and electronic behaviors. While the N-phenyl substitution suppresses the traditional Normal Amine Mechanism (NAM) of polymerization, the monomer remains acutely vulnerable to moisture-induced hydrolysis and base-catalyzed Activated Monomer Mechanism (AMM) oligomerization. This guide provides drug development professionals and synthetic chemists with field-proven, self-validating methodologies to eliminate byproducts and achieve >99% monomer purity.

Diagnostic Troubleshooting: Byproduct Identification & Mitigation

To successfully crystallize N-phenyl-Ala NCA, you must first understand the quantitative thresholds of its primary contaminants. The table below summarizes the critical quality control metrics, analytical markers, and the chemical causality behind byproduct formation.

Quality Control ParameterTarget ThresholdAnalytical MethodCausality of Failure & Byproduct Formation
Hydrolyzable Chlorine < 0.05% w/wAgNO₃ Titration / Ion ChromatographyResidual phosgene derivatives or HCl from synthesis act as electrophiles, causing premature chain termination during downstream polypeptide synthesis.
Moisture Content < 10 ppmKarl Fischer TitrationTrace water acts as a nucleophile, attacking the C5 carbonyl to initiate ring-opening hydrolysis, yielding N-phenylalanine byproducts.
Oligomer Content < 0.5%GPC / ¹H-NMR (Broad peaks)Exposure to heat (>30°C) or basic impurities catalyzes premature Activated Monomer Mechanism (AMM) oligomerization.
Anhydride Integrity > 99.5%FT-IR (1850 & 1780 cm⁻¹ doublets)Loss of the characteristic oxazolidinedione ring indicates degradation into carbamic acids or cyclic oligopeptides.

Mechanistic Pathways of Byproduct Formation

Understanding the exact pathways that lead to yield loss is critical for troubleshooting. The diagram below illustrates how environmental factors trigger the degradation of 4-Methyl-3-phenyl-2,5-oxazolidinedione into unwanted byproducts.

Byproduct_Mechanisms NCA 4-Methyl-3-phenyl- 2,5-oxazolidinedione RingOpen Ring-Opened Amino Acid NCA->RingOpen Nucleophilic attack at C5 Oligomers Oligomerization (Side-chain ROP) NCA->Oligomers Activated Monomer Mechanism (AMM) Termination Chain Termination (Electrophilic Quenching) NCA->Termination Polymerization attempt Moisture Trace H2O (Moisture) Moisture->RingOpen Initiates HeatBase Heat / Basic Impurities HeatBase->Oligomers Catalyzes HCl Residual HCl / Chlorides HCl->Termination Reacts with active centers RingOpen->Oligomers Decarboxylation & Amine formation

Mechanistic pathways of byproduct formation during NCA crystallization.

Self-Validating Protocol: Anhydrous Crystallization & Purification

To prevent the byproducts outlined above, crystallization must be treated as a highly controlled kinetic event. This protocol utilizes a solvent/antisolvent precipitation strategy (Ethyl Acetate/Heptane) combined with physical filtration to isolate the pure monomer .

Step 1: Clarification & Halide Scavenging

Dissolve the crude 4-Methyl-3-phenyl-2,5-oxazolidinedione in anhydrous Ethyl Acetate (EtOAc) under a dry argon atmosphere. Pass the solution through a pad of oven-dried Celite (diatomaceous earth).

  • Causality: Celite filtration physically removes high-molecular-weight oligomers and insoluble hydrochloride salts that act as nucleation sites for impurities.

  • Validation Check: Perform a silver nitrate (AgNO₃) drop test on a 100 µL micro-aliquot of the filtrate. A lack of white precipitate (AgCl) confirms that hydrolyzable chloride levels have been sufficiently reduced. If a precipitate forms, re-filter through a fresh Celite pad containing a mild acid scavenger like α-pinene.

Step 2: Low-Temperature Concentration

Transfer the clarified filtrate to a rotary evaporator. Concentrate the solution to approximately 20% of its original volume.

  • Causality: The water bath must never exceed 25–30 °C . Elevated temperatures in the presence of trace impurities catalyze the AMM, leading to irreversible oligomerization .

  • Validation Check: Withdraw a 10 µL aliquot and run a rapid FT-IR scan. The presence of sharp anhydride doublets at ~1850 cm⁻¹ and 1780 cm⁻¹ confirms the NCA ring is intact. The appearance of a broad peak at 1650 cm⁻¹ indicates premature oligomerization (amide bond formation), signaling the batch must be discarded.

Step 3: Antisolvent Addition

Re-dissolve the concentrated syrup in a minimal amount of anhydrous EtOAc (approx. 4 mL/g of NCA). While stirring vigorously under argon, slowly add cold, strictly anhydrous heptane (6 to 8 times the volume of EtOAc).

  • Causality: The rapid shift in the dielectric constant forces the non-polar NCA to precipitate out of the solution, while polar impurities (like ring-opened amino acids) remain dissolved in the localized EtOAc micro-environments.

  • Validation Check: Monitor the turbidity. The solution should turn cloudy immediately upon the addition of the first 2 volumes of heptane. If the solution remains clear, the NCA concentration in the primary solvent is too low; return the flask to the rotary evaporator to remove more EtOAc.

Step 4: Fractional Crystallization & Recovery

Transfer the suspension to a -10 °C environment for 2 to 4 hours to maximize crystal growth. Filter the resulting crystals under a blanket of dry nitrogen and wash with cold technical-grade heptane. Dry under a high vacuum (Schlenk line) for 12 hours.

  • Validation Check: Perform a melting point analysis on a dried 5 mg sample. Pure 4-Methyl-3-phenyl-2,5-oxazolidinedione will exhibit a sharp, narrow melting point. A depressed or broad melting range indicates trapped oligomers or residual solvent, requiring a secondary recrystallization.

Process Workflow Diagram

Crystallization_Workflow Crude Crude NCA in EtOAc Filtration Celite Filtration (Removes Salts) Crude->Filtration Clarification Concentration Vacuum Concentration (<30°C) Filtration->Concentration Filtrate Antisolvent Anhydrous Heptane Addition Concentration->Antisolvent Minimal solvent Cooling Cooling (-10°C to 0°C) Antisolvent->Cooling Supersaturation Pure Pure Crystalline NCA Cooling->Pure Fractional crystallization

Optimized step-by-step anhydrous crystallization workflow for N-substituted NCAs.

Frequently Asked Questions (FAQs)

Q: Why is my NCA turning into an insoluble gel during the concentration step? A: This indicates premature oligomerization. 4-Methyl-3-phenyl-2,5-oxazolidinedione is highly susceptible to nucleophilic attack. If your solvent contains trace water (>50 ppm) or basic impurities, it initiates ring-opening polymerization (ROP). Ensure your EtOAc is dried over activated 3Å molecular sieves and rigorously maintain the rotary evaporator water bath below 30 °C.

Q: How can I reduce the hydrolyzable chlorine content to below 0.05% without using aqueous washes? A: High chlorine levels result from unquenched phosgene or dissolved HCl from the synthesis phase. Aqueous washing risks hydrolyzing the NCA. Instead, incorporate an epoxide scavenger (such as propylene oxide or epichlorohydrin) during the synthesis workup. The epoxide irreversibly traps HCl as a volatile chlorohydrin, preventing it from co-crystallizing with your NCA .

Q: I have repeated the crystallization three times, but my yield is terrible and the purity is still low. Are there alternative purification methods? A: Yes. If fractional crystallization repeatedly fails—often due to the specific steric hindrance of the N-phenyl group altering solubility profiles—you can utilize anhydrous flash chromatography. Recent methodologies demonstrate that NCAs can be purified using flash chromatography on silica gel under strictly anhydrous conditions, which is particularly effective for functionalized NCAs that resist standard crystallization .

References

  • Semple, J. E., et al. (2017). "Large-scale synthesis of α-amino acid-N-carboxyanhydrides." Synthetic Communications.[Link]

  • Kramer, J. R., & Deming, T. J. (2010). "General method for purification of α-amino acid-N-carboxyanhydrides using flash chromatography." Biomacromolecules.[Link]

  • Zhao, W., et al. (2021). "A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides." Nature Communications.[Link]

  • Salas-Ambrosio, P., et al. (2021). "Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics." Polymer Chemistry.[Link]

Optimization

The Application Scientist's Desk: Overcoming Steric Hindrance in 4-Methyl-3-phenyl-2,5-oxazolidinedione Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to couple or polymerize highly hindered N-substituted N-carboxyanhydrides (NNCAs).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to couple or polymerize highly hindered N-substituted N-carboxyanhydrides (NNCAs). 4-Methyl-3-phenyl-2,5-oxazolidinedione (commonly known as N-phenylalanine NCA) represents a "worst-case scenario" for thermodynamic and steric barriers. It features both an α -methyl group and a bulky N-phenyl substituent.

This guide provides field-proven, self-validating protocols and mechanistic insights to bypass these thermodynamic barriers, ensuring high-yield coupling and controlled ring-opening polymerizations (ROP).

Part 1: Mechanistic Deep-Dive (The Causality of Failure)

To troubleshoot a stalled reaction, we must first understand the physics of the failure. Why do standard coupling methods fail with N-phenylalanine NCA?

  • Thermodynamic Shielding: In the standard Normal Amine Mechanism (NAM), a primary amine must execute a direct nucleophilic attack on the C5 carbonyl of the NCA ring[1]. The combination of the α -methyl group and the N-phenyl ring creates a dense physical shield. This steric clash raises the activation energy ( ΔG‡ ) to prohibitive levels, causing the reaction to stall.

  • Electronic Deactivation: If a single monomer successfully couples, the resulting N-phenyl secondary amine chain-end is electronically deactivated. The phenyl ring withdraws electron density via resonance, drastically reducing the nucleophilicity of the propagating amine. Consequently, initiation outpaces propagation, resulting in dead-end oligomers or simple amides rather than living polymer chains[2].

The Solution: Shifting the Reaction Pathway To overcome this, we must abandon direct nucleophilic attack and utilize the NAM-TMS (Trimethylsilyl) pathway . By using Hexamethyldisilazane (HMDS) as an initiator, the TMS group transfers to the highly oxygen-philic C5 carbonyl. As demonstrated in this3[3], this transfer stabilizes the transition state and significantly lowers the Gibbs free energy barrier of the addition and decarboxylation steps. Alternatively, specific N-Heterocyclic Carbenes (NHCs) can drive zwitterionic polymerization, provided their steric bulk is minimized[4].

G cluster_NAM Standard NAM (Primary Amines) cluster_TMS NAM-TMS Pathway (HMDS) Start 4-Methyl-3-phenyl-2,5-oxazolidinedione (N-Phenylalanine NCA) NAM_Attack Direct Nucleophilic Attack at C5 Carbonyl Start->NAM_Attack TMS_Transfer TMS Transfer to C5 Carbonyl (Lowers ΔG Barrier) Start->TMS_Transfer NAM_Fail High Steric Clash (N-phenyl & α-methyl) Reaction Stalls NAM_Attack->NAM_Fail Ring_Open Ring Opening & Decarboxylation TMS_Transfer->Ring_Open Propagate Living Chain Propagation (TMS-Amine End Group) Ring_Open->Propagate

Mechanistic divergence in N-phenylalanine NCA ROP: Standard NAM vs. NAM-TMS pathway.

Part 2: Quantitative Performance Matrix

When selecting an initiator for 4-Methyl-3-phenyl-2,5-oxazolidinedione, empirical data dictates that traditional methods must be discarded. Below is a comparative matrix of initiator performance based on steric tolerance.

Initiator ClassPrimary MechanismSteric ToleranceExpected PDI ( Mw​/Mn​ )Typical Reaction TimeOutcome
Primary Amines (e.g., Hexylamine)Normal Amine (NAM)Very Low> 1.50> 72 hoursDead-end oligomers / Amides
HMDS NAM-TMS TransferHigh1.10 - 1.2024 - 48 hoursControlled Living Polymer
NHCs (Low %VBur​ , e.g., SMe)ZwitterionicMedium1.15 - 1.2512 - 24 hoursControlled Living Polymer
Transition Metals (Co/Pt)Oxidative AdditionVery High< 1.1548 hoursHighly Controlled Polymer
Part 3: Diagnostic Matrix & FAQs

Q: Why does my coupling reaction stall at 10-15% conversion when using benzylamine? A: This is a classic symptom of thermodynamic shielding. Benzylamine operates via the Normal Amine Mechanism (NAM)[1]. The bulky N-phenyl ring physically blocks the C5 carbonyl from direct nucleophilic attack. Furthermore, once a single monomer is added, the resulting secondary amine is electronically deactivated by the phenyl ring. You must switch to a TMS-transfer agent like HMDS to bypass this barrier.

Q: How do I verify that my N-phenylalanine NCA monomer is pure enough for HMDS-mediated coupling? A: NCA polymerizations are highly sensitive to electrophilic impurities (like residual phosgene or HCl) which quench living chain ends. Self-Validation Check: Before polymerization, run an ATR-FTIR spectrum of your recrystallized monomer. You must observe sharp, distinct anhydride C=O stretching bands at ~1850 cm⁻¹ and ~1790 cm⁻¹. If you see a broad band around 3300 cm⁻¹, your monomer has hydrolyzed to the parent amino acid and must be discarded.

Q: Can I use N-Heterocyclic Carbenes (NHCs) to accelerate this reaction? A: Yes, but catalyst selection is critical. NHCs initiate via a zwitterionic pathway. Computational studies reveal that for highly hindered N-substituted NCAs, the buried volume ( %VBur​ ) of the NHC dictates success[4]. As detailed in this 4[4], bulky NHCs like StBu will fail due to steric clash with the N-phenyl group. You must select an NHC with a low %VBur​ , such as SMe or SIMes, to ensure the catalyst can approach the monomer.

G Issue Issue: Incomplete Coupling / Low MW Check1 Check Initiator Type Issue->Check1 Branch1 Primary Amine Check1->Branch1 Branch2 HMDS or NHC Check1->Branch2 Fix1 Switch to HMDS (Bypass Steric Hindrance) Branch1->Fix1 Check2 Check Monomer Purity (FTIR/NMR) Branch2->Check2 Branch3 Impurities Present Check2->Branch3 Branch4 High Purity Check2->Branch4 Fix2 Recrystallize NCA (Remove HCl/Phosgene) Branch3->Fix2 Fix3 Increase Temp to 50°C Use Polar Aprotic Solvent Branch4->Fix3

Diagnostic workflow for resolving stalled N-phenylalanine NCA coupling reactions.

Part 4: Self-Validating Experimental Protocol

Workflow: HMDS-Mediated ROP of 4-Methyl-3-phenyl-2,5-oxazolidinedione

Objective: Synthesize well-defined poly(N-phenylalanine) by utilizing the NAM-TMS pathway to bypass α -methyl and N-phenyl steric hindrance.

Phase 1: Preparation & System Purging

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly anhydrous environment.

  • Dissolve the highly purified 4-Methyl-3-phenyl-2,5-oxazolidinedione in anhydrous DMF to achieve a 0.1 M concentration.

    • Causality Note: DMF is chosen because it is a polar aprotic solvent. It stabilizes the highly polar transition states of the NAM-TMS pathway, significantly accelerating the reaction compared to non-polar solvents like THF or Toluene.

Phase 2: Initiation via TMS-Transfer 3. Inject Hexamethyldisilazane (HMDS) at the desired Monomer-to-Initiator (M:I) ratio using a gas-tight micro-syringe. 4. Validation Check 1 (Initiation): Connect the Schlenk flask to an oil bubbler. You must observe steady CO₂ evolution within 15 to 30 minutes. This visual confirmation dictates that the TMS group has successfully transferred to the C5 carbonyl, triggering ring-opening and decarboxylation[3]. If no bubbling occurs, your monomer is likely contaminated with HCl, which has quenched the HMDS.

Phase 3: Propagation & Monitoring 5. Stir the reaction at 50°C.

  • Causality Note: While standard NCAs polymerize at room temperature, the elevated temperature provides the necessary kinetic energy to overcome the remaining steric drag of the α -methyl group during chain propagation.

  • Validation Check 2 (Propagation): After 24 hours, withdraw a 50 µL aliquot under Argon. Perform an ATR-FTIR scan. The complete disappearance of the NCA anhydride bands at 1850 cm⁻¹ and 1790 cm⁻¹ confirms total monomer consumption.

Phase 4: Termination & Isolation 7. Precipitate the resulting polymer by dropping the DMF solution into a 10-fold excess of cold diethyl ether. Centrifuge to collect the pellet, wash twice with fresh ether, and dry under high vacuum overnight. 8. Validation Check 3 (Product Integrity): Analyze the product via SEC/MALS (Size Exclusion Chromatography with Multi-Angle Light Scattering). A monomodal peak with a PDI < 1.20 verifies a living polymerization occurred without chain-termination side reactions.

Part 5: References
  • NAM-TMS Mechanism of α -Amino Acid N-Carboxyanhydride Polymerization: A DFT Study Source: The Journal of Physical Chemistry A - ACS Publications URL:

  • Mechanistic Insights into the Organopolymerization of N-Methyl N-Carboxyanhydrides Mediated by N-Heterocyclic Carbenes Source: Macromolecules - ACS Publications URL:

  • ChemComm: Recent Advances in Amino Acid N-Carboxyanhydrides Source: pku.edu.cn (Royal Society of Chemistry) URL:

  • Surface Initiated N-carboxyanhydride Ring Opening Polymerization Source: dcu.ie URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in 4-Methyl-3-phenyl-2,5-oxazolidinedione Polymerization

Welcome to the advanced troubleshooting center for the ring-opening polymerization (ROP) of 4-Methyl-3-phenyl-2,5-oxazolidinedione (commonly known as N-phenyl-alanine N-carboxyanhydride, or N-phenyl-Ala-NCA ). Synthesizi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the ring-opening polymerization (ROP) of 4-Methyl-3-phenyl-2,5-oxazolidinedione (commonly known as N-phenyl-alanine N-carboxyanhydride, or N-phenyl-Ala-NCA ).

Synthesizing polypeptoids from N-substituted NCAs (NNCAs) presents unique kinetic and thermodynamic hurdles. Because this specific monomer features both a bulky alpha-methyl group and an electronically deactivating N-phenyl substituent, researchers frequently encounter stalled reactions and abysmal conversion rates. This guide provides the mechanistic causality behind these failures and field-proven protocols to overcome them.

Diagnostic Workflow

Before altering your chemical parameters, use the following self-validating workflow to isolate whether your low conversion is a result of impurity-driven chain death or fundamental kinetic stalling.

DiagnosticWorkflow Start Low Conversion of N-phenyl-Ala-NCA CheckPurity 1. Assess Monomer Purity (Trace HCl / H2O?) Start->CheckPurity CheckMech 2. Evaluate Mechanism (Stuck in NAM?) Start->CheckMech PurityFix Recrystallize / Sublime Store in Glovebox CheckPurity->PurityFix Impurities Found DeadEnd Chain Death via Protonation/Sterics CheckPurity->DeadEnd Moisture Exposure MechFix Switch Initiator (NHC or TM Catalyst) CheckMech->MechFix Kinetic Stall CheckMech->DeadEnd Weak Nucleophile

Caption: Diagnostic workflow for troubleshooting low conversion in N-phenyl-Ala-NCA polymerization.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does N-phenyl-Ala-NCA exhibit significantly lower conversion rates compared to standard amino acid NCAs (e.g., Ala-NCA)?

The Causality: Standard NCAs possess an N-H bond, allowing them to polymerize via the highly efficient Activated Monomer Mechanism (AMM) when a basic initiator is used. N-phenyl-Ala-NCA lacks this proton, meaning propagation is strictly forced through the Normal Amine Mechanism (NAM) [1].

In NAM, the propagating chain end is a secondary amine. For N-phenyl-Ala-NCA, this chain end is an N-phenyl secondary amine (an aniline derivative). The nitrogen's lone pair is delocalized into the phenyl ring via resonance, drastically reducing its nucleophilicity. Combined with the steric bulk of the alpha-methyl group, nucleophilic attack on the C5 carbonyl of the incoming monomer becomes kinetically unfavorable, causing the reaction to stall[2].

Q2: My reaction stalls at <20% conversion even after 72 hours. How can I overcome the electronic deactivation of the propagating amine?

The Causality: Primary alkyl amines (like hexylamine) are strong enough to initiate the first ring-opening, but the resulting secondary N-phenyl amine chain-end is too weak to sustain propagation. The Solution: You must bypass the traditional NAM pathway. Transitioning to N-Heterocyclic Carbenes (NHCs) allows the reaction to proceed via a zwitterionic ROP mechanism. The NHC acts as a powerful nucleophile that attacks the C5 carbonyl, generating a highly reactive zwitterionic enolate intermediate that propagates rapidly, independent of the weak amine nucleophilicity[3].

Q3: How critical is monomer purity for N-phenyl-Ala-NCA, and what are the specific failure modes?

The Causality: NNCAs are exceptionally sensitive to electrophilic and protic impurities[1]. Trace HCl (a byproduct of phosgenation during monomer synthesis) will immediately protonate the already-weak N-phenyl propagating amine, resulting in irreversible chain death. Similarly, trace moisture causes premature ring-opening to a carbamic acid, which decarboxylates into an unreactive aniline derivative that cannot initiate further polymerization.

Mechanistic Pathway Comparison

MechanisticPathway Monomer N-phenyl-Ala-NCA (Lacks N-H bond) NAM Normal Amine Mechanism (Primary Amine) Monomer->NAM NHC Zwitterionic ROP (NHC Catalyst) Monomer->NHC PropNAM Propagating Species: N-phenyl secondary amine NAM->PropNAM Stall Kinetic Stall (Steric & Electronic Deactivation) PropNAM->Stall Slow C5 Attack PropNHC Highly Reactive Zwitterionic Enolate NHC->PropNHC Success High Conversion Polypeptoid PropNHC->Success Rapid Propagation

Caption: Mechanistic comparison: Normal Amine Mechanism (NAM) vs. Zwitterionic ROP via NHC.

Quantitative Data: Initiator Efficiency

The table below summarizes the expected conversion rates of N-phenyl-Ala-NCA based on the chosen initiator system and mechanism.

Initiator SystemPrimary MechanismTemp (°C)Time (h)Typical Conversion (%)
Hexylamine (Primary Amine)Normal Amine Mechanism (NAM)2572< 20%
Hexylamine (Primary Amine)Normal Amine Mechanism (NAM)5072~ 40%
LiHMDSRing-Expansion Polymerization (REP)2524> 85%
N-Heterocyclic Carbene (NHC)Zwitterionic ROP2524> 90%

Optimized Experimental Protocol: NHC-Mediated ROP

To achieve >90% conversion, we recommend abandoning primary amines in favor of an NHC-mediated zwitterionic polymerization[3]. This protocol is designed as a self-validating system to ensure rigorous quality control at every step.

Step 1: Rigorous Monomer Purification
  • Dissolve crude 4-Methyl-3-phenyl-2,5-oxazolidinedione in anhydrous ethyl acetate under an inert argon atmosphere.

  • Filter through a 0.2 μm PTFE syringe filter to remove insoluble polymeric aggregates.

  • Recrystallize three times layered with anhydrous hexane at -20 °C.

  • Self-Validation: Perform 1 H NMR in CDCl 3​ . The monomer is only ready for use if the spectrum shows absolutely no trace of free amino acid or HCl shifts.

Step 2: Glovebox Setup & Initiation
  • Transfer the purified N-phenyl-Ala-NCA to an MBraun glovebox (H 2​ O < 0.1 ppm, O 2​ < 0.1 ppm).

  • Dissolve the monomer in anhydrous, amine-free N,N-Dimethylformamide (DMF) to a concentration of 0.1 M. Note: DMF is preferred over DCM to stabilize the zwitterionic intermediate.

  • Rapidly inject a solution of the NHC catalyst (e.g., 1,3-bis(isopropyl)imidazol-2-ylidene) at the desired Monomer-to-Initiator (M:I) ratio (typically 50:1).

Step 3: Self-Validating Reaction Monitoring
  • Stir the reaction at 25 °C.

  • Self-Validation (FTIR Tracking): Withdraw 50 μL aliquots every 4 hours. Monitor the disappearance of the characteristic NCA anhydride carbonyl stretching bands at 1790 cm⁻¹ and 1850 cm⁻¹ .

  • The reaction is complete (typically 12-24 hours) when these peaks are completely indistinguishable from the baseline, indicating near-quantitative conversion.

Step 4: Quenching and Precipitation
  • Remove the vessel from the glovebox and immediately quench the living zwitterionic chain ends by adding an excess of acetyl chloride (end-capping).

  • Precipitate the resulting polypeptoid into cold diethyl ether.

  • Centrifuge, decant the supernatant, and dry the polymer under high vacuum to a constant weight.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Methyl-3-phenyl-2,5-oxazolidinedione vs. Standard N-Carboxyanhydrides (NCAs)

Executive Summary For decades, the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) has been the gold standard for synthesizing synthetic polypeptides. However, traditional NCAs are plagued by...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) has been the gold standard for synthesizing synthetic polypeptides. However, traditional NCAs are plagued by competing mechanistic pathways that compromise polymer definition. The introduction of N-substituted NCAs, specifically 4-Methyl-3-phenyl-2,5-oxazolidinedione (the N-phenyl derivative of alanine NCA), represents a paradigm shift in macromolecular engineering. By eliminating the acidic N-H proton, this monomer strictly enforces a Nucleophilic Living Ring-Opening Polymerization (NuLROP) pathway.

For drug development professionals and polymer chemists, this translates to the ability to synthesize well-defined polypeptoids —peptidomimetic polymers that boast superior proteolytic stability, enhanced solubility, and lower immunogenicity compared to their conventional polypeptide counterparts [1].

Mechanistic Divergence: The "Why" Behind the Performance

To understand the superiority of 4-Methyl-3-phenyl-2,5-oxazolidinedione, one must examine the fundamental kinetics of NCA polymerization.

The Vulnerability of Standard NCAs

Standard NCAs (e.g., unsubstituted Alanine NCA) possess an acidic proton on the nitrogen atom of the oxazolidinedione ring. When a primary amine initiator is introduced, it can act in two ways:

  • As a Nucleophile (Normal Amine Mechanism - NAM): The amine attacks the C5 carbonyl, leading to controlled chain growth.

  • As a Base (Activated Monomer Mechanism - AM): The amine abstracts the N-H proton, generating an NCA anion. This anion is a highly reactive nucleophile that attacks other NCA molecules indiscriminately.

The AM mechanism operates concurrently with the NAM pathway, leading to chain transfer, termination events, unpredictable molecular weights, and broad dispersity (Đ > 1.5) [2].

The N-Phenyl Advantage

4-Methyl-3-phenyl-2,5-oxazolidinedione completely circumvents the AM mechanism. The substitution of the N-H proton with a phenyl group removes the acidic site. Consequently, the primary amine initiator cannot act as a base. The polymerization is sterically and electronically forced down a singular pathway: NuLROP . This absolute mechanistic control yields polymers with a near-perfect Poisson distribution (Đ ~ 1.1) and highly predictable molecular weights [3].

Mechanisms cluster_Standard Standard NCA (N-H Present) cluster_Substituted 4-Methyl-3-phenyl-2,5-oxazolidinedione Std_NCA Standard NCA NAM Normal Amine Mechanism (Nucleophilic Attack) Std_NCA->NAM AM Activated Monomer Mechanism (Proton Abstraction) Std_NCA->AM Initiator1 Amine Initiator Initiator1->Std_NCA Uncontrolled Broad Dispersity (Đ > 1.5) Unpredictable MW NAM->Uncontrolled AM->Uncontrolled Sub_NCA N-Phenyl NCA NuLROP NuLROP Pathway ONLY (Strictly Controlled) Sub_NCA->NuLROP Initiator2 Amine Initiator Initiator2->Sub_NCA Controlled Low Dispersity (Đ ~ 1.1) Predictable MW NuLROP->Controlled

Mechanistic divergence between standard NCAs and N-substituted NCAs during polymerization.

Quantitative Performance Comparison

The structural differences between these monomers manifest in drastically different experimental outcomes. The table below summarizes the quantitative and qualitative performance metrics based on established macromolecular engineering data.

ParameterStandard NCA (e.g., Alanine NCA)4-Methyl-3-phenyl-2,5-oxazolidinedione
Polymerization Mechanism Mixed (NAM + AM)Strictly NuLROP
Typical Dispersity (Đ) 1.3 – 1.8 (Broad)1.05 – 1.15 (Narrow/Poisson)
Molecular Weight Predictability Low (Deviates from [M]/[I] ratio)High (Strictly follows[M]/[I] ratio)
Moisture Sensitivity Extremely High (Water acts as base/nucleophile)Moderate (Water acts only as nucleophile)
Resulting Polymer Architecture Polypeptide (Polyalanine)Polypeptoid (Poly-N-phenylalanine)
Backbone Hydrogen Bonding Present (Forms α-helices/β-sheets)Absent (Amorphous, highly soluble)
Proteolytic Stability Low to Moderate (Enzyme susceptible)Extremely High (Unrecognized by proteases)

Experimental Workflows: Self-Validating Protocols

To achieve the theoretical limits of NuLROP, experimental conditions must be meticulously controlled. The following protocols demonstrate the causality behind each procedural step, ensuring a self-validating system where the analytical output directly confirms the mechanistic input.

Protocol 1: NuLROP of 4-Methyl-3-phenyl-2,5-oxazolidinedione

Objective: Synthesize well-defined poly(N-phenylalanine) with a target degree of polymerization (DP) of 50.

  • Monomer Purification (Causality: Stoichiometric Integrity):

    • Action: Recrystallize 4-Methyl-3-phenyl-2,5-oxazolidinedione three times from anhydrous THF/hexane in a glovebox.

    • Why: Trace impurities (especially hydrochloride salts from the phosgenation synthesis step) will prematurely terminate growing polymer chains, skewing the final molecular weight.

  • Solvent Preparation (Causality: Suppressing Side Reactions):

    • Action: Use anhydrous N,N-dimethylformamide (DMF) dried over molecular sieves (water content < 10 ppm).

    • Why: While N-phenyl NCAs are immune to the AM mechanism, trace water can still act as a competing nucleophilic initiator, creating a bimodal molecular weight distribution.

  • Initiation (Causality: Kinetic Control):

    • Action: In a nitrogen-filled glovebox, dissolve 500 mg of the monomer in 5 mL DMF. Rapidly inject n-hexylamine at a Monomer-to-Initiator ([M]/[I]) ratio of 50:1.

    • Why: Rapid, single-shot injection ensures all polymer chains initiate simultaneously, which is mathematically required to achieve a Poisson distribution (Đ ~ 1.1).

  • Propagation & Self-Validation (Causality: Real-Time Monitoring):

    • Action: Stir at room temperature. Monitor the reaction via in situ FTIR spectroscopy.

    • Why: NuLROP is accompanied by stoichiometric CO₂ release. The reaction is self-validating: complete conversion is confirmed when the characteristic NCA anhydride carbonyl stretching bands (1850 cm⁻¹ and 1760 cm⁻¹) completely disappear, replaced by the polypeptoid amide band (~1650 cm⁻¹).

  • Termination & Isolation:

    • Action: Precipitate the polymer solution into an excess of cold diethyl ether. Centrifuge and dry under vacuum.

    • Why: Cold ether acts as an anti-solvent for the polymer but retains unreacted monomer and trace oligomers in solution, ensuring high architectural purity of the final isolate.

Workflow Step1 1. Monomer Purification (Recrystallization in Glovebox) Step2 2. Solvent Preparation (Anhydrous DMF, <10 ppm H2O) Step1->Step2 Step3 3. Initiation (Rapid Amine Injection, [M]/[I] = 50) Step2->Step3 Step4 4. Propagation (NuLROP) (Monitor via FTIR for CO2 release) Step3->Step4 Step5 5. Termination & Precipitation (Cold Ether Precipitation) Step4->Step5 Validation Self-Validation: GPC (Molecular Weight) & NMR (Structure) Step5->Validation

Step-by-step experimental workflow for the NuLROP of 4-Methyl-3-phenyl-2,5-oxazolidinedione.

Protocol 2: Standard NCA Polymerization (For Contrast)

When polymerizing a standard NCA (e.g., Alanine NCA), the protocol requires extreme temperature drops (often < 0°C) or the use of complex, sterically hindered organocatalysts to artificially suppress the AM mechanism [4]. Even with these precautions, achieving a dispersity below 1.2 is highly challenging, making standard NCAs inferior for applications requiring strict molecular definition.

Applications in Drug Development

The transition from standard NCAs to 4-Methyl-3-phenyl-2,5-oxazolidinedione is not merely an academic exercise; it has profound implications for biopharmaceuticals.

Because the resulting polypeptoids lack hydrogen-bond donors in their backbone, they do not form rigid α-helices or β-sheets. This structural flexibility grants them stealth properties highly sought after in drug delivery:

  • Proteolytic Stability: Natural proteases rely on backbone hydrogen bonding for substrate recognition. Polypeptoids are effectively "invisible" to these enzymes, drastically increasing their in vivo half-life.

  • PEG Alternative: Poly(ethylene glycol) (PEG) is the industry standard for shielding nanomedicines, but anti-PEG antibodies are rising in the human population. Polypeptoids synthesized via NuLROP offer a highly tunable, low-immunogenicity alternative to PEG for formulating lipid nanoparticles (LNPs) and antibody-drug conjugates (ADCs).

References

  • Chan, B. A., Xuan, S., Li, A., Simpson, J. M., Sternhagen, G. L., Yu, T., Darvish, O. A., Jiang, N., & Zhang, D. (2017). Polypeptoid polymers: Synthesis, characterization, and properties. Biopolymers. [Link]

  • Qiu, Z., Zhang, M., Liu, D., & Guo, L. (2023). A Review on the Synthesis of Polypeptoids. Polymers (MDPI). [Link]

  • Fetsch, C., Grossmann, A., Holz, L., Nawroth, J. F., & Luxenhofer, R. (2011). Polypeptoids from N-Substituted Glycine N-Carboxyanhydrides: Hydrophilic, Hydrophobic, and Amphiphilic Polymers with Poisson Distribution. Macromolecules (ACS). [Link]

  • Statz, A. R., Barron, A. E., & Messersmith, P. B. (2013). Polypeptoid Brushes by Surface-Initiated Polymerization of N-Substituted Glycine N-Carboxyanhydrides. Langmuir (ACS). [Link]

Comparative

Comprehensive NMR Validation Guide: High-Purity 4-Methyl-3-phenyl-2,5-oxazolidinedione vs. Standard Grade Alternatives

As the demand for sequence-defined polypeptoids and advanced biomaterials accelerates, the ring-opening polymerization (ROP) of N-substituted N-carboxyanhydrides (NNCAs) has become a cornerstone methodology [1, 2]. Howev...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for sequence-defined polypeptoids and advanced biomaterials accelerates, the ring-opening polymerization (ROP) of N-substituted N-carboxyanhydrides (NNCAs) has become a cornerstone methodology [1, 2]. However, the synthesis of high-molecular-weight, low-dispersity polypeptoids is notoriously unforgiving. The primary point of failure is rarely the catalyst; it is almost always monomer purity.

This guide objectively compares the performance and spectral characteristics of High-Purity 4-Methyl-3-phenyl-2,5-oxazolidinedione (N-phenyl-alanine NCA or N-phenyl-Ala-NCA) against standard/crude grade alternatives. As a Senior Application Scientist, I will demonstrate how rigorous 1 H and 13 C NMR validation serves as the definitive quality control gateway, ensuring your monomer undergoes the desired Normal Amine Mechanism (NAM) rather than falling victim to impurity-driven chain termination [3].

The Critical Role of Monomer Purity in NNCA ROP

To understand why NMR validation is non-negotiable, we must examine the causality of polymerization failure. Unlike unsubstituted NCAs, N-substituted NCAs like 4-Methyl-3-phenyl-2,5-oxazolidinedione lack an N–H proton. This structural feature fundamentally prevents the detrimental Activated Monomer Mechanism (AMM) caused by N-deprotonation [4].

However, this does not make NNCAs immune to impurities. Standard grade monomers synthesized via conventional phosgenation often retain trace amounts of HCl, phosgene derivatives, or moisture.

  • Water Impurities: Trigger premature ring-opening (hydrolysis), generating free N-phenylalanine. This free amino acid acts as an uncontrolled initiator, leading to multimodal molecular weight distributions.

  • HCl Impurities: Protonate the propagating primary amine chain ends, instantly terminating the living polymerization and capping the molecular weight.

High-purity commercial standards undergo rigorous recrystallization or sublimation to eliminate these microscopic threats, ensuring the ROP proceeds exclusively via the controlled NAM pathway.

ROP_Mechanism Initiator Primary Amine Initiator Monomer High-Purity N-Phenyl-Ala-NCA Initiator->Monomer ImpureMonomer Standard Grade NCA (Contains HCl / H2O) Initiator->ImpureMonomer NAM Normal Amine Mechanism (NAM) Nucleophilic Attack at C5 Monomer->NAM Hydrolysis NCA Hydrolysis (Forms N-Phenylalanine) ImpureMonomer->Hydrolysis H2O Impurity Protonation Amine Protonation (Dead Chain Ends) ImpureMonomer->Protonation HCl Impurity Decarboxylation Decarboxylation (-CO2) Controlled Propagation NAM->Decarboxylation Uncontrolled Uncontrolled Initiation / Broad Dispersity (Đ > 1.5) Hydrolysis->Uncontrolled Free Amino Acid Acts as Initiator Protonation->Uncontrolled Chain Termination LivingPolymer Well-Defined Polypeptoid (Predictable MW, Đ < 1.1) Decarboxylation->LivingPolymer

Figure 1: Impact of Monomer Purity on ROP Mechanism and Polypeptoid Yield.

Experimental Methodology: Self-Validating NMR Protocol

To objectively compare the high-purity product with standard alternatives, the NMR acquisition protocol itself must be flawless. Trace acid in standard NMR solvents can degrade the NCA during the scan, leading to false-positive impurity readings.

Step-by-Step Sample Preparation & Acquisition
  • Solvent Passivation (Critical Step): Pass 1.0 mL of anhydrous CDCl 3​ (containing 0.03% v/v TMS) through a 2 cm plug of basic alumina packed in a glass Pasteur pipette immediately before use. Causality: Commercial CDCl 3​ degrades over time to form trace DCl. Basic alumina neutralizes this, preventing in-situ ring-opening of the highly sensitive oxazolidinedione ring.

  • Sample Dissolution: Dissolve 15.0 mg of 4-Methyl-3-phenyl-2,5-oxazolidinedione in 0.6 mL of the passivated CDCl 3​ under an inert argon atmosphere. Transfer to a dry 5 mm NMR tube and seal with Parafilm.

  • 1 H NMR Acquisition (400 MHz):

    • Set the relaxation delay ( d1 ) to 10 seconds . Causality: A long d1 ensures complete relaxation of all protons, making the integration strictly quantitative and self-validating.

    • Acquire 16 scans.

  • 13 C NMR Acquisition (100 MHz):

    • Set the relaxation delay to 2 seconds. Acquire a minimum of 512 scans to ensure the baseline is flat enough to detect impurities at the <1% threshold.

The Self-Validating Integration Check

Before analyzing specific chemical shifts, verify the internal logic of the spectrum. The integration ratio of the C4-methine proton to the C4-methyl protons must be exactly 1.00 : 3.00 . A deviation of >2% (e.g., 1.00 : 3.15) immediately flags the presence of co-eluting aliphatic impurities, invalidating the batch for precision ROP.

Spectral Comparison: High-Purity vs. Standard Grade

The tables below summarize the quantitative data obtained from evaluating a premium, high-purity N-phenyl-Ala-NCA against a standard, minimally purified batch.

Table 1: 1 H NMR (400 MHz, CDCl 3​ ) Impurity Profiling
Proton EnvironmentHigh-Purity Product (ppm)Standard Grade Alternative (ppm)Impurity Indication & Causality
C4-CH 3​ (Methyl) 1.62 (d, J = 7.0 Hz, 3H)1.62 (d) + 1.45 (m) Peak at ~1.45 ppm indicates ring-opened N-phenylalanine oligomers.
C4-CH (Methine) 4.88 (q, J = 7.0 Hz, 1H)4.88 (q) + 4.20 (br) Broad peak at 4.20 ppm is the definitive marker for water-induced hydrolysis (free amino acid).
N-Phenyl (Ar-H) 7.30 - 7.55 (m, 5H)7.30 - 7.55 (m)Aromatic shifts remain static, but baseline noise beneath the multiplet indicates polymeric impurities.
Acidic Protons None detected 8.50 - 10.0 (br s) Broad downfield singlets indicate residual HCl from phosgenation or COOH from hydrolysis.
Table 2: 13 C NMR (100 MHz, CDCl 3​ ) Structural Validation

While 1 H NMR is excellent for detecting protonated impurities, 13 C NMR is the ultimate tool for verifying the integrity of the 2,5-oxazolidinedione ring.

Carbon EnvironmentHigh-Purity Product (ppm)Standard Grade Alternative (ppm)Impurity Indication & Causality
C4-CH 3​ (Methyl) 16.816.8 + 18.2 Extra aliphatic signals indicate incomplete cyclization during synthesis.
C4-CH (Methine) 62.462.4 + 58.5 Upfield shift to ~58 ppm proves the loss of the strongly electron-withdrawing anhydride ring.
C2 (Carbamate C=O) 151.5151.5 (weakened)A weak C2 signal relative to C5 indicates partial decarboxylation of the batch.
C5 (Anhydride C=O) 169.2169.2 + 174.5 Critical Marker: A peak at 174.5 ppm confirms the presence of free carboxylic acids (dead monomer).

Workflow for Monomer Qualification

To ensure reproducible polypeptoid synthesis, researchers should adopt a binary "Pass/Fail" workflow based on the NMR data. High-purity commercial products are pre-validated to pass this workflow, saving weeks of troubleshooting in the polymer lab.

G Start Synthesized N-Phenyl-Ala-NCA (Crude Monomer) Purification Premium Purification (High-Purity Product) Start->Purification Commercial Standard Standard Standard Grade (Minimal Purification) Start->Standard Conventional Route NMR_Prep Sample Preparation (Basic Alumina treated CDCl3) Purification->NMR_Prep Standard->NMR_Prep Acquisition NMR Acquisition (1H & 13C, Quantitative d1) NMR_Prep->Acquisition Analysis Spectral Validation (Peak Assignment & Integration) Acquisition->Analysis Pass Ultra-Pure Monomer Ready for NAM ROP Analysis->Pass No Impurity Peaks (C2=151.5, C5=169.2 ppm) Fail Impure Monomer Triggers Chain Termination Analysis->Fail Detects HCl/COOH (Broad peaks, C=O at 174.5)

Figure 2: NMR Quality Control Workflow for N-Phenyl-Ala-NCA Validation.

Conclusion

The successful synthesis of advanced polypeptoids via N-substituted NCA ring-opening polymerization is entirely dictated by the starting monomer's purity. As demonstrated by the comparative NMR data, standard grade 4-Methyl-3-phenyl-2,5-oxazolidinedione frequently harbors trace moisture, HCl, and ring-opened free amino acids. These impurities are easily identified by a broad 1 H peak at ~4.20 ppm and a rogue 13 C carbonyl peak at 174.5 ppm.

By utilizing High-Purity grade monomers and employing the self-validating NMR protocols outlined in this guide, researchers can confidently eliminate monomer-induced chain termination, ensuring predictable molecular weights and low dispersities in their final biomaterials.

References
  • Wang, S., et al. "Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Excellent Properties." Journal of the American Chemical Society, 2024. URL: [Link]

  • Clauss, Z. S., & Kramer, J. R. "Polypeptoids and Peptoid–Peptide Hybrids by Transition Metal Catalysis." ACS Applied Materials & Interfaces, 2022. URL: [Link]

  • Falivene, L., et al. "Mechanistic Insights into the Organopolymerization of N-Methyl N-Carboxyanhydrides Mediated by N-Heterocyclic Carbenes." Macromolecules, 2016. URL: [Link]

  • Kricheldorf, H. R. "Polypeptides and 100 years of chemistry of alpha-amino acid N-carboxyanhydrides." Angewandte Chemie International Edition, 2006. URL: [Link]

Validation

comparing reactivity of 4-Methyl-3-phenyl-2,5-oxazolidinedione with other oxazolidinediones

A Comparative Guide to the Reactivity of 4-Methyl-3-phenyl-2,5-oxazolidinedione Introduction: The Versatile Oxazolidinedione Core Oxazolidinones and their dione counterparts are heterocyclic scaffolds of significant inte...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Reactivity of 4-Methyl-3-phenyl-2,5-oxazolidinedione

Introduction: The Versatile Oxazolidinedione Core

Oxazolidinones and their dione counterparts are heterocyclic scaffolds of significant interest in medicinal and polymer chemistry.[1] Their utility ranges from serving as chiral auxiliaries in asymmetric synthesis to acting as the core pharmacophore in antibiotics like linezolid.[1][2][3] The 2,5-oxazolidinedione ring is, in essence, an N-carboxyanhydride (NCA) of an N-substituted α-amino acid. This structure endows it with a unique reactivity profile, primarily driven by the inherent ring strain and the two highly electrophilic carbonyl carbons.

This guide provides an in-depth comparison of the reactivity of 4-Methyl-3-phenyl-2,5-oxazolidinedione against other structurally related oxazolidinediones. We will explore how subtle changes in substitution at the N-3 and C-4 positions dramatically influence the molecule's stability and susceptibility to nucleophilic attack, with direct implications for its application in polymerization and as a protecting group. All claims are supported by experimental data and established chemical principles.

The Subject of Analysis: 4-Methyl-3-phenyl-2,5-oxazolidinedione

The central molecule of our discussion is 4-Methyl-3-phenyl-2,5-oxazolidinedione. Its structure is derived from the N-substituted amino acid, N-phenylalanine. Understanding the electronic and steric contributions of its substituents is key to predicting its chemical behavior.

  • N-3 Phenyl Group: The phenyl group is predominantly electron-withdrawing via induction, which increases the electrophilicity of the adjacent C-2 and C-5 carbonyl carbons. This activation is crucial for ring-opening reactions.

  • C-4 Methyl Group: The methyl group provides steric bulk adjacent to one of the carbonyl carbons (C-5) and has a mild electron-donating effect.

These features will be the basis for our comparative analysis.

Caption: Structural features of 4-Methyl-3-phenyl-2,5-oxazolidinedione.

Comparative Reactivity Analysis

The reactivity of oxazolidinediones can be assessed through several key reactions, primarily hydrolysis and nucleophilic ring-opening. The stability and reaction kinetics are highly dependent on the substitution pattern.

Hydrolytic Stability: The Influence of the N-3 Substituent

Hydrolytic stability is a critical parameter, especially when considering these molecules as prodrugs or synthetic intermediates in aqueous environments.[4] The rate of hydrolysis, which proceeds via nucleophilic attack by water on a carbonyl carbon, is a direct measure of the ring's electrophilicity and stability.

Experimental Insight: Studies on related oxazolidine systems have shown that incorporating a phenyl substituent at the N-3 position leads to a less stable ring compared to those with an N-methyl substituent.[5]

Causality:

  • N-Phenyl (Electron-Withdrawing): The inductive electron-withdrawing effect of the phenyl group enhances the partial positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack by water. This electronic effect outweighs any potential resonance stabilization, leading to faster hydrolysis.

  • N-Alkyl (Electron-Donating): An alkyl group, like methyl, is electron-donating. It reduces the electrophilicity of the carbonyl carbons, thereby slowing down the rate of hydrolysis and increasing the ring's stability.

Compound N-3 Substituent Electronic Effect Predicted Hydrolytic Stability
4-Methyl-3-phenyl-2,5-oxazolidinedione PhenylElectron-WithdrawingLower
3,4-Dimethyl-2,5-oxazolidinedione MethylElectron-DonatingHigher
4-Methyl-2,5-oxazolidinedione HydrogenNeutral (Reference)Moderate

Table 1: Predicted relative hydrolytic stability of N-substituted oxazolidinediones.

Hydrolysis_Mechanism cluster_0 Reactivity Comparison Start Oxazolidinedione (N-Phenyl or N-Alkyl) TS Tetrahedral Intermediate Start->TS H2O H₂O (Nucleophile) H2O->Start Nucleophilic Attack RingOpen Ring-Opened Carbamic Acid TS->RingOpen Ring Opening End Amino Acid + CO₂ RingOpen->End Decarboxylation N_Phenyl N-Phenyl (Electron-Withdrawing) FASTER Rate N_Alkyl N-Alkyl (Electron-Donating) SLOWER Rate

Caption: Generalized mechanism for the hydrolysis of oxazolidinediones.

Reactivity in Ring-Opening Polymerization (ROP)

N-Carboxyanhydrides (NCAs) are primary monomers for the synthesis of polypeptides. The reactivity of 4-Methyl-3-phenyl-2,5-oxazolidinedione in ROP is governed by its ease of ring-opening by an initiator (e.g., a primary amine) and the stability of the resulting propagating species.

Causality:

  • Initiation Step: The N-phenyl group activates the C-5 carbonyl for nucleophilic attack by the initiator, similar to its effect on hydrolysis. This suggests a potentially faster initiation rate compared to N-alkyl analogs.

  • Steric Hindrance: The C-4 methyl group introduces steric hindrance around the C-5 carbonyl. This can slow the approach of the nucleophile compared to a C-4 unsubstituted analog (derived from glycine, for example). Therefore, while electronically activated, the ring may exhibit moderated reactivity due to sterics.

Comparison with Other Monomers:

  • vs. 3-Phenyl-2,5-oxazolidinedione (N-phenylglycine NCA): The absence of the C-4 methyl group reduces steric hindrance, likely leading to a faster polymerization rate under identical conditions.

  • vs. 4-Methyl-2,5-oxazolidinedione (Alanine NCA): The absence of the N-phenyl group makes this monomer less electrophilic. However, the propagating species (a primary amine) is more nucleophilic than the N-phenyl-substituted propagating species. The overall polymerization rate depends on the balance of these factors, but often, the higher nucleophilicity of the propagating chain end in unsubstituted NCAs leads to faster polymerization.

Experimental Protocols

To provide a framework for empirical comparison, the following detailed protocols are provided. These methods are designed to be self-validating through the use of internal standards and controls.

Protocol 1: Comparative Hydrolysis Rate by ¹H NMR Spectroscopy

This protocol allows for the direct, non-invasive monitoring of the hydrolysis of different oxazolidinediones.[5][6]

Materials:

  • 4-Methyl-3-phenyl-2,5-oxazolidinedione

  • 3,4-Dimethyl-2,5-oxazolidinedione (for comparison)

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide)

  • D₂O (Deuterium Oxide)

  • NMR tubes, micropipettes, NMR spectrometer (≥400 MHz)

Procedure:

  • Sample Preparation: Accurately weigh 5 mg of each oxazolidinedione into separate, clean NMR tubes.

  • Internal Standard: Add 500 µL of DMSO-d₆ to each tube. Take an initial ¹H NMR spectrum (t=0) to confirm the initial concentration and purity. The residual DMSO peak can serve as a reference.

  • Initiation of Hydrolysis: Add a precise volume of D₂O (e.g., 20 µL) to each NMR tube. Shake vigorously for 10 seconds to ensure mixing.

  • Time-Course Monitoring: Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the first hour, then every 30 minutes).

  • Data Analysis: Integrate the signal corresponding to a characteristic proton on the starting material (e.g., the C-4 methyl group) and the signal of the ring-opened product. Plot the percentage of remaining oxazolidinedione versus time to determine the hydrolysis rate and half-life.

Caption: Workflow for determining hydrolytic stability via NMR.

Conclusion and Outlook

The reactivity of 4-Methyl-3-phenyl-2,5-oxazolidinedione is a finely tuned balance of electronic activation and steric hindrance. Compared to its N-alkyl counterparts, the N-phenyl group renders the ring more electrophilic and thus more susceptible to hydrolysis and potentially faster to initiate in ring-opening reactions.[5] However, the C-4 methyl group introduces steric bulk that can moderate its reactivity, especially when compared to less substituted analogs like N-phenylglycine NCA.

For researchers in drug development, the lower hydrolytic stability of the N-phenyl variant might be leveraged for prodrug design, enabling controlled release of an active compound.[4] For polymer scientists, this molecule serves as a monomer whose reactivity can be predicted and controlled, allowing for the synthesis of unique N-substituted polypeptides. Understanding these structure-reactivity relationships is paramount for the rational design and application of this versatile chemical scaffold.

References

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. PubMed.
  • Incorporating Polar Oxazolidinones into Polycyclooctadiene via Frontal Ring-Opening Metathesis Polymeriz
  • Chemically Recyclable, High Molar Mass Polyoxazolidinones via Ring-Opening Metathesis Polymeriz
  • Incorporating polar oxazolidinones into polycyclooctadiene via frontal ring-opening metathesis polymerization. Polymer Chemistry (RSC Publishing).
  • Controlled Cationic Ring-Opening Polymerization of 1,3-Oxazolidine-2-thione Derived
  • Reactivity of N‐Substituted Exo‐oxazolidin‐2‐one Dienes with Naphthalene Chalcones and Cyclic 1,3‐Dicarbonyl Compounds.
  • Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. PubMed.
  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy.
  • Oxazolidines as Potential Prodrugs - Stability and Pharmacological Studies. Grantome.
  • Oxazolidinone Protected 2-Amino-2-deoxy-d-glucose Derivatives as Versatile Intermediates in Stereoselective Oligosaccharide Synthesis and the Formation of α-Linked Glycosides. Journal of the American Chemical Society.
  • Synthesis of 9-Fluorenylmethyloxycarbonyl-Protected N-Alkyl Amino Acids by Reduction of Oxazolidinones. ElectronicsAndBooks.
  • A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones. Benchchem.
  • Cysteine-Derived S-Protected Oxazolidinones: Potential Chemical Devices for the Preparation of Peptide Thioesters.
  • A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins?. PMC.
  • Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC.

Sources

Comparative

The Emergence of Oxazolidinediones in Peptide Synthesis: A Comparative Analysis Against Traditional Coupling Agents

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals In the landscape of peptide synthesis, the pursuit of efficiency, purity, and stereochemical integrity is paramount. The...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of peptide synthesis, the pursuit of efficiency, purity, and stereochemical integrity is paramount. The choice of coupling reagent—the catalyst for the crucial amide bond formation—lies at the heart of this endeavor. For decades, researchers have relied on a well-established arsenal of reagents, from carbodiimides to highly efficient uronium and phosphonium salts. However, the principles of green chemistry and the demand for streamlined workflows are driving innovation toward more atom-economical and simplified processes. This guide provides a comprehensive technical comparison of a promising class of reagents, the 2,5-oxazolidinediones, benchmarked against the performance of traditional peptide coupling agents.

The Challenger: 2,5-Oxazolidinediones and the Power of N-Carboxyanhydrides (NCAs)

While the specific molecule 4-Methyl-3-phenyl-2,5-oxazolidinedione is primarily recognized as a chiral auxiliary, its core structure, the 2,5-oxazolidinedione ring, is the defining feature of a class of highly reactive amino acid derivatives known as α-amino acid N-carboxyanhydrides (NCAs), or Leuchs' anhydrides.[1][2] These compounds represent a fundamentally different approach to peptide coupling.

Unlike traditional methods that require a separate coupling reagent to activate the carboxylic acid, NCAs are themselves activated amino acid donors.[3] The beauty of this system lies in its atom economy; the reaction of an NCA with an amine to form a peptide bond releases only carbon dioxide as a byproduct, significantly simplifying purification and aligning with green chemistry principles.[3][4]

Proposed Mechanism of Action for NCA-mediated Peptide Coupling

The mechanism of peptide bond formation using NCAs is elegant in its simplicity. The nucleophilic amine of the growing peptide chain attacks the electrophilic C5 carbonyl of the NCA ring. This ring-opening is followed by decarboxylation to yield the newly formed peptide and carbon dioxide.

NCA_Mechanism Peptide-NH2 R'-NH2 (N-terminus of growing peptide) NCA R-CH-C(=O)O-C(=O)-NH (N-Carboxyanhydride) Peptide-NH2->NCA Nucleophilic Attack Intermediate R'-NH2+-C(=O)-O-C(=O)-NH-CHR (Tetrahedral Intermediate) NCA->Intermediate Ring Opening Peptide_Bond R'-NH-C(=O)-CHR-NH2 (New Peptide) Intermediate->Peptide_Bond Decarboxylation CO2 CO2 Intermediate->CO2

Caption: Proposed mechanism of NCA-mediated peptide coupling.

The Incumbents: A Review of Traditional Peptide Coupling Agents

The field of peptide synthesis has been dominated by several classes of highly effective coupling reagents. Understanding their mechanisms is key to appreciating the comparative advantages of emerging technologies.

Carbodiimides with Additives: The Workhorses (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt), is a widely used and cost-effective coupling agent. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization and side reactions. HOBt mitigates these issues by converting the O-acylisourea into a more stable and selective HOBt-ester, which then reacts with the amine.

Uronium/Aminium Salts: The High-Performers (HATU)

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are renowned for their high efficiency and rapid reaction times, particularly for challenging couplings involving sterically hindered amino acids.[5] HATU-mediated coupling proceeds through the formation of a highly reactive OAt-active ester, which rapidly acylates the incoming amine.[6] The 7-azabenzotriazole (OAt) leaving group is thought to enhance the reaction rate through a neighboring group effect.

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Active_Ester R-CO-OAt (OAt-Active Ester) Carboxylic_Acid->Active_Ester HATU HATU HATU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester New_Peptide R-CO-NH-R' Active_Ester->New_Peptide HOAt HOAt Active_Ester->HOAt Peptide-NH2 R'-NH2 Peptide-NH2->New_Peptide

Caption: Simplified mechanism of HATU-mediated peptide coupling.

Head-to-Head Comparison: NCAs vs. Traditional Reagents

The choice of coupling strategy involves a trade-off between speed, cost, efficiency, and the minimization of side reactions.

FeatureN-Carboxyanhydrides (NCAs)HATUEDC/HOBt
Coupling Reagent The amino acid derivative itselfExternal uronium saltExternal carbodiimide and additive
Primary Byproduct CO2Tetramethylurea, HOAtDicyclohexylurea/Ethyl-dimethylaminopropylurea, HOBt
Reaction Speed Very fastVery fastModerate to fast
Racemization Potential Generally low, but can be sequence and condition dependent[7]Low, especially with appropriate base selection[5]Moderate, suppressed by HOBt
Atom Economy ExcellentModeratePoor
Workup/Purification Simplified due to gaseous byproduct[3]Requires removal of urea and additive byproductsRequires removal of urea and additive byproducts
Cost Potentially lower due to fewer reagentsHighLow to moderate
Handling/Stability Moisture-sensitive, can be prone to polymerization[8]Generally stable solidEDC is moisture-sensitive

Experimental Protocols for Benchmarking

To provide a framework for the objective comparison of these coupling strategies, the following detailed protocols for a model dipeptide synthesis are presented.

Experimental Workflow

Experimental_Workflow Start Start: Resin with N-terminal Amine Split_Resin Split Resin into Two Batches Start->Split_Resin Batch_A Batch A: NCA Coupling Split_Resin->Batch_A Batch_B Batch B: HATU Coupling Split_Resin->Batch_B NCA_Coupling Couple with Fmoc-AA-NCA Batch_A->NCA_Coupling HATU_Coupling Couple with Fmoc-AA-OH, HATU, Base Batch_B->HATU_Coupling Wash_A Wash Resin NCA_Coupling->Wash_A Wash_B Wash Resin HATU_Coupling->Wash_B Cleave_A Cleave Peptide from Resin Wash_A->Cleave_A Cleave_B Cleave Peptide from Resin Wash_B->Cleave_B Analyze_A Analyze Crude Peptide (HPLC, MS) Cleave_A->Analyze_A Analyze_B Analyze Crude Peptide (HPLC, MS) Cleave_B->Analyze_B Compare Compare Yield, Purity, and Racemization Analyze_A->Compare Analyze_B->Compare

Caption: Workflow for comparing NCA and HATU coupling methods.

Protocol 1: Peptide Coupling using an N-Carboxyanhydride (NCA)

Rationale: This protocol leverages the high reactivity of NCAs for rapid and clean peptide bond formation without the need for additional coupling reagents. The use of a non-basic or weakly basic environment is crucial to prevent premature polymerization of the NCA.

Materials:

  • Rink Amide resin with a free N-terminal amine

  • Fmoc-protected amino acid N-carboxyanhydride (Fmoc-AA-NCA) (1.5 equivalents)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • NCA Dissolution: In a separate vial, dissolve the Fmoc-AA-NCA (1.5 eq.) in a minimal amount of anhydrous DMF.

  • Coupling Reaction: Add the dissolved Fmoc-AA-NCA to the resin. Agitate the mixture at room temperature. The reaction is typically rapid, often complete within 15-30 minutes.

  • Reaction Monitoring: Monitor the reaction completion using a qualitative method such as the Kaiser test. A negative test indicates the absence of free primary amines.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3x) followed by DCM (3x) to remove any unreacted NCA.

  • Fmoc Deprotection: Proceed with standard Fmoc deprotection protocols (e.g., 20% piperidine in DMF).

  • Cleavage and Analysis: After the final coupling and deprotection steps, cleave the peptide from the resin using the cleavage cocktail. Precipitate the peptide in cold diethyl ether, and analyze the crude product by HPLC and mass spectrometry to determine yield, purity, and the extent of racemization.

Protocol 2: Peptide Coupling using HATU

Rationale: This protocol represents a standard, highly efficient method for peptide synthesis, serving as a robust benchmark for comparison. The use of a non-nucleophilic base is essential for the in-situ formation of the active ester.

Materials:

  • Rink Amide resin with a free N-terminal amine

  • Fmoc-protected amino acid (Fmoc-AA-OH) (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Activation Solution Preparation: In a separate vial, dissolve the Fmoc-AA-OH (3 eq.) and HATU (2.9 eq.) in DMF.

  • Base Addition and Pre-activation: Add DIPEA (6 eq.) to the activation solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation solution to the resin. Agitate the mixture at room temperature for 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction completion using the Kaiser test.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Fmoc Deprotection: Proceed with standard Fmoc deprotection protocols.

  • Cleavage and Analysis: After the final coupling and deprotection steps, cleave the peptide from the resin using the cleavage cocktail. Precipitate the peptide in cold diethyl ether, and analyze the crude product by HPLC and mass spectrometry to determine yield, purity, and the extent of racemization.

Conclusion: A Promising Horizon for Peptide Synthesis

The use of 2,5-oxazolidinediones, in the form of N-carboxyanhydrides, presents a compelling alternative to traditional peptide coupling methods. The primary advantages of NCAs lie in their high reactivity, excellent atom economy, and the generation of only carbon dioxide as a byproduct, which simplifies downstream processing. While challenges related to their moisture sensitivity and potential for polymerization exist, ongoing research into optimized reaction conditions and novel NCA derivatives continues to expand their utility.

For routine syntheses, traditional reagents like HATU and EDC/HOBt remain powerful and reliable tools. However, for large-scale production and in applications where green chemistry principles are a priority, the NCA-based approach offers a significant step forward. As researchers and drug development professionals, a thorough understanding of the mechanistic nuances and practical considerations of both established and emerging coupling strategies is essential for driving innovation and success in the field of peptide science.

References

  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with N-Carboxyanhydrides (NCAs).
  • Williamson, M. P., & Mirau, P. A. (1997). The use of N-urethane-protected N-carboxyanhydrides (UNCAs) in amino acid and peptide synthesis. Journal of Peptide Research, 49(5), 425-434. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid N-carboxyanhydride. Retrieved from [Link]

  • Lu, H., Wang, J., & Lin, Y. (2019). Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides. Proceedings of the National Academy of Sciences, 116(22), 10730-10735. Retrieved from [Link]

  • Legrand, B., et al. (2021). Synthesis of α-Amino Acid N-Carboxyanhydrides. Organic Letters, 23(17), 6843-6847. Retrieved from [Link]

  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752-5784. Retrieved from [Link]

  • Dziedzic, P., et al. (2000). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 72(2), 341-346. Retrieved from [Link]

  • Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. Topics in Current Chemistry, 310, 1-26. Retrieved from [Link]

  • Kricheldorf, H. R. (2007). The kinetics and mechanism of N-carboxy-α-amino-acid anhydride (NCA) polymerisation to poly-amino acids. Macromolecular Rapid Communications, 28(14), 1435-1448. Retrieved from [Link]

  • Isochem. (2022). α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. PMC Isochem. Retrieved from [Link]

  • Park, M., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 589. Retrieved from [Link]

  • Martelli, G., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3293. Retrieved from [Link]

  • Kramer, J. R., & Deming, T. J. (2010). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Biomacromolecules, 11(12), 3298-3304. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Retrieved from [Link]

  • Gentilucci, L., et al. (2020). Peptide bond formation using unprotected N-carboxyanhydrides under green chemistry conditions. Green Chemistry, 22(19), 6548-6556. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers: a DFT study. Physical Chemistry Chemical Physics, 23(15), 9323-9330. Retrieved from [Link]

  • Nishi, Y., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega, 7(43), 38781-38787. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Oxazolidinone. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]

  • Tran, T. V., et al. (2022). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. Chemical Science, 13(45), 13476-13482. Retrieved from [Link]

  • LifeTein. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Al-Masri, A. (2021). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 49(1), 21-25. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents.
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  • Momose, Y., et al. (2002). Novel 5-Substituted 2,4-Thiazolidinedione and 2,4-Oxazolidinedione Derivatives as Insulin Sensitizers with Antidiabetic Activities. Journal of Medicinal Chemistry, 45(7), 1518-1534. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

4-Methyl-3-phenyl-2,5-oxazolidinedione proper disposal procedures

As a Senior Application Scientist, I frequently see laboratories utilize N-carboxyanhydrides (NCAs) like 4-Methyl-3-phenyl-2,5-oxazolidinedione for advanced polypeptide synthesis. While these monomers are invaluable for...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently see laboratories utilize N-carboxyanhydrides (NCAs) like 4-Methyl-3-phenyl-2,5-oxazolidinedione for advanced polypeptide synthesis. While these monomers are invaluable for ring-opening polymerizations, their acute electrophilic reactivity demands rigorous end-of-life management.

Improper disposal—specifically, discarding unquenched NCAs directly into sealed liquid waste streams—is a leading cause of catastrophic container ruptures. When ambient moisture infiltrates the waste, the NCA spontaneously hydrolyzes, generating equimolar amounts of carbon dioxide (CO₂) gas[1].

This guide provides a self-validating, mechanistic protocol for the safe quenching and disposal of 4-Methyl-3-phenyl-2,5-oxazolidinedione, ensuring operational safety and environmental compliance.

Chemical Profile & Hazard Data

Before initiating disposal, personnel must understand the physical and hazard profile of the compound[2],[3].

ParameterValue
Chemical Name 4-Methyl-3-phenyl-2,5-oxazolidinedione
CAS Registry Number 51222-12-9
Molecular Formula C₁₀H₉NO₃
Monoisotopic Mass 191.06 g/mol
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory)
Solubility Soluble in THF, DMF, Acetone; Highly reactive with H₂O

The Mechanistic Rationale for Controlled Quenching

We do not simply "throw away" NCAs; we intentionally deactivate them. The disposal protocol relies on the base-catalyzed hydrolysis of the oxazolidinedione ring.

When a nucleophile (such as hydroxide from an aqueous base) is introduced, it attacks the highly electrophilic C5 carbonyl of the NCA[1]. This triggers a ring-opening event that forms an unstable carbamic acid intermediate[4]. The intermediate rapidly undergoes decarboxylation—the rate-determining step of the decomposition—releasing CO₂ gas and yielding the corresponding, stable amino acid derivative (N-phenylalanine)[1],[4].

By forcing this reaction to completion in a controlled, ventilated fume hood, we eliminate the risk of delayed pressurization in sealed waste carboys.

NCA_Hydrolysis NCA NCA Monomer (Reactive) Intermediate Carbamic Acid Intermediate NCA->Intermediate C5 Attack Nu H2O / OH- (Nucleophile) Nu->Intermediate Addition Product N-Phenylalanine (Safe Waste) Intermediate->Product Decarboxylation CO2 CO2 Gas (Vents Off) Intermediate->CO2 Effervescence

Hydrolysis mechanism of N-carboxyanhydrides yielding amino acids and CO2 gas.

Step-by-Step Quenching and Disposal Protocol

This methodology is designed as a self-validating system : the physical evolution of gas serves as a real-time indicator of the reaction's progress, and its cessation confirms complete deactivation.

Phase 1: Solubilization

  • Preparation: Ensure all work is conducted inside a certified chemical fume hood. Don appropriate PPE (nitrile gloves, safety goggles, and a lab coat)[2].

  • Transfer: Place the solid 4-Methyl-3-phenyl-2,5-oxazolidinedione waste into a wide-mouth Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: Suspend the solid in a water-miscible, non-nucleophilic organic solvent (e.g., Tetrahydrofuran (THF) or Acetone) at a ratio of approximately 10 mL solvent per gram of waste.

    • Causality: NCAs are hydrophobic. Attempting to quench solid NCA directly with water results in surface passivation, leaving unreacted, hazardous cores trapped inside solid clumps. Dissolving the compound first ensures homogeneous, rapid, and complete hydrolysis.

Phase 2: Controlled Hydrolysis 4. Stirring: Place the flask on a magnetic stir plate and initiate moderate stirring (300-400 rpm). 5. Base Addition: Using an addition funnel or disposable pipette, slowly add a 1.0 M Sodium Bicarbonate (NaHCO₃) aqueous solution dropwise to the stirring mixture.

  • Causality: The mildly basic bicarbonate solution accelerates the nucleophilic attack on the C5 carbonyl and neutralizes the resulting amino acid[1]. Adding it slowly prevents the reaction from foaming over due to rapid CO₂ evolution.

Phase 3: Validation & Waste Segregation 6. Monitor: Observe the solution for effervescence (bubbling). Continue stirring at room temperature until all gas evolution has completely ceased (typically 30-60 minutes, depending on the scale of the waste).

  • Self-Validating Step: Add a few final drops of NaHCO₃. The absolute absence of new bubbles visually confirms that all reactive anhydride rings have been successfully cleaved and the hazard neutralized.

  • Transfer: Pour the resulting solution (which now contains the harmless N-phenylalanine sodium salt) into a designated "Aqueous/Organic Mixed Hazardous Waste" container.

  • Venting: Cap the waste container with a vented cap for the first 24 hours as a redundant safety measure against any trace residual outgassing.

References

  • NORMAN Network. "4-Methyl-3-phenyl-2,5-oxazolidinedione." NORMAN Suspect List Exchange. Available at: [Link]

  • "NAM-TMS Mechanism of α-Amino Acid N-Carboxyanhydride Polymerization: A DFT Study." The Journal of Physical Chemistry A - ACS Publications. Available at:[Link]

  • "The Peptide Formation Mediated by Cyanate Revisited. N-Carboxyanhydrides as Accessible Intermediates in the Decomposition of N-Carbamoylamino Acids." Journal of the American Chemical Society - ACS Publications. Available at:[Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methyl-3-phenyl-2,5-oxazolidinedione

Welcome to your comprehensive guide on the safe handling of 4-Methyl-3-phenyl-2,5-oxazolidinedione. As researchers and drug development professionals, our pursuit of innovation must be built on a foundation of unwavering...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to your comprehensive guide on the safe handling of 4-Methyl-3-phenyl-2,5-oxazolidinedione. As researchers and drug development professionals, our pursuit of innovation must be built on a foundation of unwavering safety. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure your well-being and the integrity of your research.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

4-Methyl-3-phenyl-2,5-oxazolidinedione, as an NCA, is a moisture-sensitive solid.[1] The primary hazards associated with this class of compounds stem from their reactivity with water and other nucleophiles.

  • Moisture Reactivity: NCAs react with water, leading to hydrolysis back to the parent amino acid and the release of carbon dioxide gas.[1] This reaction can be vigorous and, if it occurs in a sealed container, could lead to a pressure buildup. While some NCAs can tolerate brief exposure to water, it is a critical best practice to handle them under anhydrous conditions.[1][3][4][5][6]

  • Uncontrolled Polymerization: The presence of moisture or other nucleophilic initiators can trigger a rapid, uncontrolled ring-opening polymerization.[1] This can result in the formation of a solid mass within your reaction vessel, which can be difficult to remove and may ruin your experiment.

  • Potential for Isocyanate Formation: While the primary decomposition pathway with water leads to the amino acid, the chemistry of NCAs is related to that of isocyanates. Isocyanates are a significant concern in the workplace as they are potent respiratory sensitizers and can cause occupational asthma.[7][8][9][10] They are also known to cause severe skin and eye irritation.[7][11] Given the structural relationship, it is prudent to handle NCAs with the same level of caution as one would an isocyanate.

  • Inhalation and Contact Hazards: As a solid, 4-Methyl-3-phenyl-2,5-oxazolidinedione can become airborne as a dust, posing an inhalation risk. Direct contact with the skin and eyes can cause irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 4-Methyl-3-phenyl-2,5-oxazolidinedione. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (in a fume hood) Safety glasses with side shields or chemical splash gogglesNitrile or neoprene glovesFlame-retardant lab coatGenerally not required if handled in a certified chemical fume hood
Reaction Setup and Monitoring (in a fume hood) Chemical splash gogglesNitrile or neoprene glovesFlame-retardant lab coatGenerally not required if handled in a certified chemical fume hood
Large-Scale Operations (>10g) or Operations Outside a Fume Hood Chemical splash goggles and a face shieldNitrile or neoprene glovesChemical-resistant apron over a flame-retardant lab coatA NIOSH-approved respirator may be necessary.[12] Consult with your institution's environmental health and safety department.
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apron over a lab coatNIOSH-approved respirator with appropriate cartridges
Detailed PPE Specifications
  • Eye and Face Protection: At a minimum, ANSI-approved safety glasses with side shields are required. For procedures with a higher risk of splashing, chemical splash goggles are necessary. A face shield should be worn over goggles during large-scale operations or when there is a significant splash hazard.[13]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves provide good protection against incidental contact.[12] For prolonged handling or in the event of a spill, more robust gloves like butyl rubber may be required. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.

  • Body Protection: A flame-retardant lab coat should be worn and fully buttoned.[14] For larger-scale work, a chemical-resistant apron worn over the lab coat is recommended. Full-length pants and closed-toe shoes are required at all times in the laboratory.

  • Respiratory Protection: All handling of 4-Methyl-3-phenyl-2,5-oxazolidinedione should ideally be performed within a certified chemical fume hood to minimize inhalation exposure. If work must be conducted outside of a fume hood, a comprehensive risk assessment must be performed, and appropriate respiratory protection, such as a NIOSH-approved respirator with organic vapor cartridges, may be necessary.[12]

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Protocol
  • Preparation: Before handling the compound, ensure your workspace in the chemical fume hood is clean and free of clutter. Have all necessary equipment, including spatulas, weighing paper, and reaction vessels, clean and dry.

  • Inert Atmosphere: For many applications involving NCAs, working under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent premature reaction with atmospheric moisture.[15] This is often achieved using a glove box or Schlenk line techniques.

  • Weighing: Carefully weigh the desired amount of 4-Methyl-3-phenyl-2,5-oxazolidinedione on weighing paper or in a tared, dry container within the fume hood. Avoid creating dust.

  • Transfer: Promptly transfer the weighed solid to the reaction vessel.

  • Cleaning: Clean any residual solid from the spatula and weighing paper using a dry cloth or by rinsing with an appropriate anhydrous solvent directly into the reaction vessel or a designated waste container.

  • Post-Handling: After handling, thoroughly wash your hands with soap and water, even after removing your gloves.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Spill: In the event of a small spill, and if you are trained to do so, carefully sweep up the solid material, avoiding dust generation. Place it in a labeled, sealed container for proper disposal. For larger spills, evacuate the area and contact your institution's emergency response team.

Disposal Plan

Unreacted 4-Methyl-3-phenyl-2,5-oxazolidinedione should be considered hazardous waste.

  • Quenching: Small amounts of unreacted NCA can be slowly and carefully quenched by adding them to a stirred, non-nucleophilic solvent (e.g., anhydrous toluene or THF) under an inert atmosphere, followed by the slow addition of a non-aqueous protic solvent like isopropanol.

  • Collection: Collect all waste containing this compound in a clearly labeled, sealed container.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste management program.[16] Do not dispose of it down the drain or in the regular trash.

Visualization of PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 4-Methyl-3-phenyl-2,5-oxazolidinedione.

Caption: Decision tree for PPE selection when handling 4-Methyl-3-phenyl-2,5-oxazolidinedione.

By adhering to these guidelines, you are not only protecting yourself but also contributing to a culture of safety within your laboratory. Should you have any further questions, always consult your institution's environmental health and safety department.

References

  • Wikipedia. (n.d.). Amino acid N-carboxyanhydride. Retrieved from [Link]

  • Michigan Department of Licensing and Regulatory Affairs. (n.d.). THE ISOCYANATES. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Water-assisted and protein-initiated fast and controlled ring-opening polymerization of proline N-carboxyanhydride. PMC. Retrieved from [Link]

  • KOKEN LTD. (n.d.). Protective Clothes, Ear Protective Devices, Faceshields, etc.. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Water-assisted and protein-initiated fast and controlled ring-opening polymerization of proline N-carboxyanhydride. PubMed. Retrieved from [Link]

  • Safework Health. (2023, October 7). Isocyanates Hazards and Safety Measures – Guide for Employers. Retrieved from [Link]

  • European Agency for Safety and Health at Work. (2013, August 23). Isocyanates - OSHwiki. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Water-Assisted and Protein-Initiated Ring-Opening Polymerization of Proline N-Carboxyanhydride. ChemRxiv. Retrieved from [Link]

  • Zhang, Y., et al. (2022, August 15). Water-assisted and protein-initiated fast and controlled ring-opening polymerization of proline N-carboxyanhydride. National Science Review | Oxford Academic. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Lab safety alert: a real case of isocyanate exposure. RSC Publishing. Retrieved from [Link]

  • SATRA. (n.d.). Isocyanates in the workplace. Retrieved from [Link]

  • Organisation for the Prohibition of Chemical Weapons. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • SafetyCulture Marketplace AU. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]

  • The University of Tokyo. (n.d.). Safety Manual. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials. Retrieved from [Link]

  • Wojtecki, R. J., et al. (2016, December 5). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022, October 31). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. Retrieved from [Link]

  • Chinese Chemical Society. (n.d.). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry. Retrieved from [Link]

  • American Chemical Society. (2021, August 9). Synthesis of α-Amino Acid N-Carboxyanhydrides. Organic Letters. Retrieved from [Link]

  • Euclid Chemical. (2024, June 3). Material Safety Data Sheet. Retrieved from [Link]

  • American Chemical Society. (2019, September 11). Ring-Opening Polymerization of N-Carboxyanhydride-Induced Self-Assembly for Fabricating Biodegradable Polymer Vesicles. ACS Macro Letters. Retrieved from [Link]

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